4-Bromo-N-methyl-3-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNKGZWXPKMDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655723 | |
| Record name | 4-Bromo-N-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096893-94-5 | |
| Record name | 4-Bromo-N-methyl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-N-methyl-3-nitrobenzamide CAS number 1096893-94-5
Synthetic Utility and Pharmacophore Integration in Drug Discovery[1]
Part 1: Executive Summary
4-Bromo-N-methyl-3-nitrobenzamide (CAS 1096893-94-5) is a highly specialized halogenated nitrobenzamide intermediate.[1][2] It serves as a critical "divergent scaffold" in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, benzimidazole-based kinase inhibitors, and novel antibacterial agents.
Its structural uniqueness lies in the ortho-relationship between the nitro group and the bromine atom. This electronic arrangement activates the bromine towards nucleophilic aromatic substitution (
Part 2: Chemical Profile & Properties[1][3][4][5]
The compound is characterized by a deactivated aromatic ring due to the electron-withdrawing effects of both the nitro and amide groups, making the bromine atom susceptible to oxidative addition in palladium-catalyzed cross-couplings, yet stable enough to survive standard amidation conditions.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1096893-94-5 |
| IUPAC Name | 4-bromo-N-methyl-3-nitrobenzamide |
| Molecular Formula | |
| Molecular Weight | 259.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 165–168 °C (Lit.)[1][2][3] |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Calculated) | ~14.5 (Amide NH) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Part 3: Synthetic Architecture
The synthesis of 4-Bromo-N-methyl-3-nitrobenzamide typically proceeds via the activation of 4-bromo-3-nitrobenzoic acid . The choice of activation reagent is critical to prevent side reactions involving the nitro group.
3.1 Upstream Synthesis (The Core Protocol)
The most robust industrial route involves the conversion of the carboxylic acid to an acid chloride, followed by aminolysis with methylamine.
Reaction Scheme:
-
Activation: 4-Bromo-3-nitrobenzoic acid +
(or Oxalyl Chloride/DMF) Acid Chloride.[1] -
Amidation: Acid Chloride +
(THF/DCM) Product .
3.2 Downstream Divergence (The "Switch")
This molecule acts as a "switch" scaffold because it offers two distinct chemical handles that can be manipulated independently:
-
Path A (The Cyclization Vector): Reduction of the
group to . This creates a 1,2-diamine motif (with the amide nitrogen) or an anthranilamide derivative, precursors to benzimidazoles and quinazolinones . -
Path B (The Coupling Vector): Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the
bond to introduce biaryl or heteroaryl complexity.[1]
Part 4: Visualization of Synthetic Pathways[1]
The following diagram illustrates the synthesis of the core scaffold and its divergent applications in drug discovery.
Figure 1: Synthetic workflow from precursor acid to divergent pharmaceutical scaffolds.[2][3][4][5][6]
Part 5: Detailed Experimental Protocols
These protocols are designed for high reproducibility and scalability.
Protocol A: Synthesis of 4-Bromo-N-methyl-3-nitrobenzamide
Objective: Conversion of 4-bromo-3-nitrobenzoic acid to the N-methyl amide.[1]
-
Setup: Charge a dry 250 mL round-bottom flask with 4-bromo-3-nitrobenzoic acid (10.0 g, 40.6 mmol) and anhydrous DCM (100 mL).
-
Activation: Add catalytic DMF (0.1 mL). Add Oxalyl Chloride (4.2 mL, 48.7 mmol) dropwise at 0°C under Nitrogen.
-
Reaction: Allow to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
Concentration: Evaporate volatiles in vacuo to obtain the crude acid chloride as a yellow solid. Re-dissolve in dry THF (50 mL).
-
Amidation: Cool the THF solution to 0°C. Add Methylamine (2.0 M in THF, 45 mL, 90 mmol) dropwise over 20 minutes. Exothermic reaction.
-
Workup: Stir for 1 hour. Quench with water (100 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with 1N HCl, sat.[4]
, and brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.-
Expected Yield: 85-92%
-
Validation:
NMR (DMSO- ) should show amide doublet at ~8.5 ppm and methyl doublet at ~2.8 ppm.
-
Protocol B: Chemoselective Nitro Reduction (Fe/AcOH)
Context: Reducing the nitro group without de-halogenating the bromine is challenging. Catalytic hydrogenation (
-
Dissolution: Dissolve 4-Bromo-N-methyl-3-nitrobenzamide (1.0 eq) in Acetic Acid/Ethanol (1:4 ratio).
-
Reduction: Add Iron powder (325 mesh, 5.0 eq) and heat to 80°C.
-
Monitoring: Monitor by LC-MS. The reaction typically completes in 2–4 hours.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Neutralize with sat.
and extract with EtOAc.-
Critical Note: Avoid using
as it may promote hydrodehalogenation.
-
Part 6: Mechanism of Action & Drug Design Context
The "Orthogonal" Strategy
In drug design, CAS 1096893-94-5 is valued for its orthogonal reactivity .[1]
-
Electronic Effects: The nitro group at the 3-position is meta to the carbonyl but ortho to the bromine. This makes the bromine highly activated for
displacement by amines or thiols if strong nucleophiles are used, providing a route to 4-amino-3-nitrobenzamides . -
PARP Inhibition: The benzamide pharmacophore (specifically the amide attached to the aromatic ring) is a classic mimic of the nicotinamide moiety of
, which PARP enzymes bind to. The 4-bromo and 3-nitro substituents provide steric bulk and electronic tuning to fit the enzyme's hydrophobic pocket.
Visualizing the Pharmacophore Logic:
Figure 2: Pharmacophore mapping of the trisubstituted benzamide scaffold.
Part 7: Safety and Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Handling: Use within a fume hood. The nitro group poses a potential (though low) explosion hazard if heated under confinement; standard thermal safety assessment (DSC) is recommended before scaling >100g.
-
Waste: Halogenated organic waste.
Part 8: References
-
Synthesis of Benzamide Derivatives:
-
Title: "Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide"
-
Source: Google Patents (CN104356022A)[1]
-
URL:
-
-
Chemical Properties and Vendors:
-
Precursor Chemistry:
-
Nitro Reduction Methodologies:
Sources
- 1. 879-93-6|4-Bromo-3-nitrobenzamide|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-N-methyl-3-nitrobenzamide | C8H7BrN2O3 | CID 43215308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Combi-Blocks [combi-blocks.com]
- 4. rsc.org [rsc.org]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Structure and Synthesis of 4-Bromo-N-methyl-3-nitrobenzamide
[1]
Executive Summary
4-Bromo-N-methyl-3-nitrobenzamide (CAS: 1096893-94-5) is a critical electrophilic scaffold used in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.[1][2] Its structural utility lies in the orthogonal reactivity of its substituents: the nitro group serves as a masked aniline for heterocycle formation, the bromine atom facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), and the N-methyl amide provides a stable hydrogen-bond donor/acceptor motif essential for active site binding.[1][2]
This guide details the robust synthesis, structural properties, and handling protocols for this compound, designed for medicinal chemists requiring high-purity intermediates.[1]
Part 1: Structural Analysis & Chemical Properties[2]
Chemical Identity
| Property | Specification |
| IUPAC Name | 4-Bromo-N-methyl-3-nitrobenzamide |
| CAS Number | 1096893-94-5 |
| Molecular Formula | C₈H₇BrN₂O₃ |
| Molecular Weight | 259.06 g/mol |
| SMILES | CNC(=O)C1=CC(=C(C=C1)Br)[O-] |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |
Electronic & Steric Features
-
Regiochemistry: The 1,3,4-substitution pattern is electronically synergistic.[1] The electron-withdrawing nitro group at C3 and the amide at C1 activate the C4-bromine toward nucleophilic aromatic substitution (
), although Pd-catalyzed coupling is the primary derivatization vector.[1] -
Pharmacophore: The N-methyl amide moiety often mimics peptide bonds in kinase hinge regions, while the nitro group is typically reduced to an amine to form benzimidazoles or quinazolinones in later-stage synthesis.[1]
Part 2: Retrosynthetic Analysis
The most reliable synthetic pathway avoids direct nitration of the amide to prevent hydrolysis or N-nitration byproducts.[1][2] Instead, the "Gold Standard" approach utilizes a convergent synthesis starting from 4-bromobenzoic acid.[1]
Strategic Disconnection:
-
C-N Bond Formation: The final step installs the methylamine via nucleophilic acyl substitution.[1]
-
Electrophilic Aromatic Substitution: The nitro group is introduced early on the benzoic acid scaffold, leveraging the cooperative directing effects of the carboxyl (meta-director) and bromine (ortho/para-director) groups.[1]
Figure 1: Retrosynthetic logic flow relying on cooperative directing effects.
Part 3: Detailed Synthesis Protocol
Phase 1: Regioselective Nitration
Objective: Preparation of 4-bromo-3-nitrobenzoic acid. Rationale: Directing effects ensure high regioselectivity.[1] The -COOH directs meta, and the -Br directs ortho, both targeting the C3 position.[1][2]
-
Reagents: 4-Bromobenzoic acid (1.0 eq), HNO₃ (fuming, excess), H₂SO₄ (conc.).
-
Protocol:
-
Dissolve 4-bromobenzoic acid in concentrated H₂SO₄ at 0°C.
-
Dropwise add fuming HNO₃/H₂SO₄ mixture, maintaining internal temperature <10°C to prevent dinitration.[1]
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Quench: Pour onto crushed ice with vigorous stirring. The product precipitates as a yellow solid.[1][3][4]
-
Purification: Filter, wash with cold water until pH is neutral.[1] Recrystallize from Ethanol/Water if necessary.[1]
-
Phase 2: Acid Chloride Activation
Objective: Conversion to 4-bromo-3-nitrobenzoyl chloride.
Rationale: The carboxylic acid is converted to the acid chloride to facilitate mild amidation.[1] Thionyl chloride (
-
Reagents: 4-Bromo-3-nitrobenzoic acid (1.0 eq), Thionyl Chloride (
, 5.0 eq), DMF (cat. 2-3 drops).[1][2] -
Protocol:
-
Suspend the acid in anhydrous Toluene or DCM.[1]
-
Add catalytic DMF followed by dropwise addition of
.[1] -
Reflux (70-80°C) for 3 hours until gas evolution (
, ) ceases and the solution becomes clear. -
Workup: Concentrate in vacuo to remove solvent and excess
. Azeotrope with toluene twice to ensure complete removal of acidic volatiles.[1] -
Critical Checkpoint: Use the crude acid chloride immediately for the next step to prevent hydrolysis.[1]
-
Phase 3: Amidation (The Target Synthesis)
Objective: Synthesis of 4-Bromo-N-methyl-3-nitrobenzamide. Rationale: Schotten-Baumann conditions or anhydrous organic base conditions are used to scavenge the HCl byproduct.[1][2]
-
Reagents: Crude Acid Chloride (1.0 eq), Methylamine (2.0M in THF or MeOH, 2.5 eq), Triethylamine (
, 1.5 eq), DCM (anhydrous). -
Protocol:
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.
-
Add
.[1] -
Add Methylamine solution dropwise.[1] The reaction is exothermic; control rate to keep temp <5°C.[1]
-
Warm to RT and stir for 1-2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1][2]
-
Workup: Dilute with DCM, wash sequentially with 1N HCl (to remove unreacted amine), Sat.
(to remove unreacted acid), and Brine.[1][3] -
Dry over
, filter, and concentrate.[1]
-
-
Purification:
Part 4: Process Visualization
Figure 2: Step-by-step reaction workflow from commodity starting material to target.
Part 5: Quality Control & Safety
Analytical Characterization (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
LC-MS: ESI+
(1:1 Br isotope pattern).[2]
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated to dryness under pressure.[1] Avoid friction/shock on dry crude residues from the nitration step.[1]
-
Acid Chlorides: Corrosive and lachrymators.[1] Handle in a fume hood.
-
Methylamine: Volatile and toxic.[1] Use pre-dissolved solutions (THF/MeOH) to minimize inhalation risk.[1]
References
-
BenchChem. A Technical Guide to 4-Methyl-3-nitrobenzoic Acid: History, Synthesis, and Applications. (Methodology adapted for brominated analog).[1]
-
Quora / Synthetic Community. Synthesis of 4-bromo-3-nitrobenzoic acid from benzene. (Mechanistic confirmation of directing effects).[1]
-
Google Patents. Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide (CN104356022A).[1][2] (Protocol for acid chloride amidation).[1]
-
PubChem. 4-Bromo-N-methyl-3-nitrobenzamide (CID 43215308).[1][2] National Library of Medicine.[1] [2]
-
ResearchGate. Process for the preparation of 4-iodo-3-nitrobenzamide. (Analogous synthesis via ester/amide routes).[1]
A Comprehensive Technical Guide to the Solubility of 4-Bromo-N-methyl-3-nitrobenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation development. This guide provides an in-depth examination of the solubility characteristics of 4-Bromo-N-methyl-3-nitrobenzamide, a compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document outlines the theoretical principles governing its solubility and provides robust, field-proven experimental protocols for its determination. We will delve into the molecular structure of 4-Bromo-N-methyl-3-nitrobenzamide to predict its behavior in various organic solvents and present a comprehensive, self-validating methodology for researchers to generate reliable solubility data. This guide is intended to be a practical resource, empowering scientific professionals to make informed decisions in solvent selection, formulation design, and process chemistry.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from the laboratory to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount parameter. It dictates the rate and extent of drug absorption, influences the choice of administration route, and is a key factor in the design of stable, effective, and manufacturable dosage forms.
4-Bromo-N-methyl-3-nitrobenzamide is a substituted benzamide derivative. The presence of a bromo group, a nitro group, and an N-methylamide moiety on the benzene ring creates a unique electronic and steric environment that significantly influences its interactions with solvent molecules. Understanding these interactions is fundamental to predicting and experimentally determining its solubility. This guide will provide the necessary framework for a thorough solubility assessment of this compound.
Molecular Structure Analysis and Predicted Solubility Behavior
The chemical structure of 4-Bromo-N-methyl-3-nitrobenzamide (C₈H₇BrN₂O₃) provides significant clues to its solubility profile.[1] Key structural features include:
-
Aromatic Ring: The benzene core is inherently nonpolar.
-
Amide Group (-CONHCH₃): This group is polar and capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature will promote solubility in polar, protic solvents.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and polar group, which can act as a hydrogen bond acceptor.
-
Bromo Group (-Br): A halogen that contributes to the molecule's overall lipophilicity and molecular weight.
-
N-methyl Group (-CH₃): A small, nonpolar alkyl group.
Based on these functional groups, we can apply the "like dissolves like" principle.[2][3] The presence of both polar (amide, nitro) and nonpolar (aromatic ring, bromo group) regions suggests that 4-Bromo-N-methyl-3-nitrobenzamide will exhibit a nuanced solubility profile, likely showing good solubility in polar aprotic solvents and moderate solubility in some polar protic solvents. Its solubility in nonpolar solvents is expected to be limited. The computed XLogP3 value of 1.7 further suggests a moderate level of lipophilicity.[1]
A related compound, 3-Methyl-4-nitrobenzamide, is reported to be soluble in alcohol and slightly soluble in hot water, which aligns with these predictions.[4] Furthermore, studies on similar aromatic compounds have shown that solubility generally increases with temperature.[5]
A Validated Experimental Protocol for Solubility Determination
Given the absence of specific public data, a robust and validated experimental approach is essential. The equilibrium solubility shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound.[6] This protocol is designed to be self-validating, ensuring the generation of accurate and reproducible data.
Materials and Equipment
-
4-Bromo-N-methyl-3-nitrobenzamide (analytical standard)
-
A range of organic solvents (HPLC grade or equivalent) of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and n-hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the equilibrium solubility determination process.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Samples:
-
Add an excess amount of 4-Bromo-N-methyl-3-nitrobenzamide to a series of vials. The key is to ensure that a solid phase remains after equilibration, confirming saturation.
-
Accurately dispense a known volume of each selected organic solvent into the vials.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Processing and Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further sediment any suspended particles.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining undissolved solid. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of 4-Bromo-N-methyl-3-nitrobenzamide in the diluted samples using a validated HPLC method.
-
Analytical Method Validation
The accuracy of the solubility data is contingent on the reliability of the analytical method used for quantification. The HPLC method must be validated for linearity, accuracy, precision, and specificity according to established guidelines.[7][8]
-
Linearity: Establish a calibration curve with a series of known concentrations of the analyte.
-
Accuracy: Determine the recovery of the analyte from spiked samples.
-
Precision: Assess the repeatability and intermediate precision of the method.[7]
-
Specificity: Ensure that there is no interference from the solvent or any potential impurities at the retention time of the analyte.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Predicted and Experimental Solubility of 4-Bromo-N-methyl-3-nitrobenzamide in Various Organic Solvents at 25 °C.
| Solvent | Solvent Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| n-Hexane | 0.1 | Very Low | To be determined |
| Dichloromethane | 3.1 | Moderate | To be determined |
| Ethyl Acetate | 4.4 | Moderate to High | To be determined |
| Acetone | 5.1 | High | To be determined |
| Acetonitrile | 5.8 | High | To be determined |
| Ethanol | 4.3 | Moderate to High | To be determined |
| Methanol | 5.1 | Moderate to High | To be determined |
| Dimethylformamide (DMF) | 6.4 | Very High | To be determined |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | To be determined |
The results should be interpreted in the context of solvent properties. For instance, high solubility in DMSO and DMF would be expected due to their high polarity and ability to act as strong hydrogen bond acceptors. The solubility in alcohols like methanol and ethanol will be influenced by their ability to engage in hydrogen bonding with the amide group.
Causality and Trustworthiness in Experimental Design
The described protocol incorporates several features to ensure the trustworthiness of the results:
-
Use of Excess Solute: This guarantees that the resulting solution is saturated, which is the definition of equilibrium solubility.
-
Controlled Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Sufficient Equilibration Time: This ensures that the system has reached a true thermodynamic equilibrium.
-
Filtration of Supernatant: This step is vital to remove any undissolved microparticles that could lead to erroneously high solubility values.
-
Validated Analytical Method: This provides confidence in the accuracy and precision of the concentration measurements.
The interplay between the solute's functional groups and the solvent's properties dictates the solubility. The following diagram illustrates the key molecular interactions influencing solubility.
Caption: Key Molecular Interactions Governing Solubility.
Conclusion
References
-
PubChem. (n.d.). 4-Bromo-N-methyl-3-nitrobenzamide. Retrieved from [Link]
- Ribeiro, A. C. F., et al. (2020).
- Pinal, R. (1986). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2), 379-394.
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
- Swartz, M. E., & Krull, I. S. (2006). Developing and Validating Dissolution Procedures. LCGC North America, 24(8), 786-795.
- Reichardt, C. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Liquids, 3(4), 513-546.
-
El-Ashry, E. S. H., & El-Wareth, A. S. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
- Li, J., et al. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K.
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
-
Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]
-
University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
- Patel, M., et al. (2011). Method development and validation for dissolution testings. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(2), 448-456.
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
- Rubim, A. M., et al. (2013). Development and validation of a dissolution method using HPLC for diclofenac potassium in oral suspension. Brazilian Journal of Pharmaceutical Sciences, 49(3), 423-432.
-
PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-3-nitrobenzoate. Retrieved from [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]
- Lai, J., et al. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chemistry – A European Journal, 22(34), 12053-12059.
- Chantrapromma, S., et al. (2012). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o145.
-
PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]
Sources
- 1. 4-Bromo-N-methyl-3-nitrobenzamide | C8H7BrN2O3 | CID 43215308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 3-METHYL-4-NITROBENZAMIDE CAS#: 99584-85-7 [m.chemicalbook.com]
- 5. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rjpbcs.com [rjpbcs.com]
Technical Whitepaper: Structural Elucidation of 4-Bromo-N-methyl-3-nitrobenzamide via 1H and 13C NMR
The following technical guide details the structural elucidation of 4-Bromo-N-methyl-3-nitrobenzamide , a critical intermediate often utilized in the synthesis of kinase inhibitors and antibacterial scaffolds.
This guide synthesizes theoretical chemical shift principles with empirical data from structural analogs (e.g., 4-bromo-3-nitrobenzoic acid and N-methylbenzamide) to provide a high-fidelity reference for researchers.
Executive Summary & Structural Logic
The target molecule, 4-Bromo-N-methyl-3-nitrobenzamide , presents a trisubstituted benzene ring with distinct electronic environments. Successful characterization requires resolving the regiochemistry of the aromatic protons and confirming the amide functionality.
Structural Analysis for Spectral Prediction
-
Substituents:
-
C1: N-methylcarboxamide (-CONHMe) – Moderate electron-withdrawing group (EWG).
-
C3: Nitro (-NO₂) – Strong EWG, induces significant deshielding on ortho protons.
-
C4: Bromo (-Br) – Weakly deactivating, ortho/para directing (induction vs. resonance).[3]
-
-
Proton Environments:
-
H2: Flanked by Amide and Nitro groups (most deshielded).
-
H5: Ortho to Bromine, Meta to Nitro.
-
H6: Ortho to Amide, Vicinal to H5.
-
Experimental Protocol
To ensure reproducibility and minimize solvent-solute interaction variability, the following protocol is recommended.
Sample Preparation
-
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is the preferred solvent.
-
Rationale: The nitro and amide groups significantly reduce solubility in non-polar solvents like CDCl₃. DMSO-d₆ also slows the exchange rate of the amide proton, sharpening the N-H signal and allowing observation of H-N-CH₃ coupling.
-
-
Concentration: 10–15 mg in 0.6 mL solvent (for 1H); 30–50 mg (for 13C).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).
-
Relaxation Delay (D1): ≥ 1.0 s (essential for accurate integration of aromatic protons vs. methyl group).
-
Scans (NS): 16 (1H), 1024+ (13C).
1H NMR Spectral Analysis
Predicted Data (400 MHz, DMSO-d₆)
The aromatic region exhibits an ABC-like pattern (specifically AMX due to large chemical shift differences), simplified by the lack of a proton at the C4 position.
| Assignment | Shift (δ, ppm) | Mult. | Coupling (Hz) | Structural Justification |
| NH | 8.60 – 8.80 | br q | J ≈ 4.5 | Amide proton. Broadened by quadrupole N relaxation; splits into quartet if coupling to methyl is resolved. |
| H-2 | 8.45 – 8.55 | d | J ≈ 2.0 | Most deshielded. Located between two EWGs (Nitro and Amide). Shows meta-coupling to H-6. |
| H-6 | 8.10 – 8.20 | dd | J ≈ 8.4, 2.0 | Ortho to Amide. Shows strong vicinal coupling to H-5 and weak meta-coupling to H-2. |
| H-5 | 7.90 – 8.00 | d | J ≈ 8.4 | Ortho to Bromine. Least deshielded aromatic proton. Vicinal coupling to H-6 only. |
| N-CH₃ | 2.80 – 2.95 | d | J ≈ 4.5 | Methyl group attached to Nitrogen. Doublet confirms H-N-C-H coupling connectivity. |
Interpretation of Coupling Constants[6]
-
Vicinal (J ≈ 8.4 Hz): Observed between H5 and H6 . This confirms they are neighbors on the ring (C5 and C6).
-
Meta (J ≈ 2.0 Hz): Observed between H2 and H6 . This confirms the 1,2,4-substitution pattern of protons (or 1,3,4-substitution of non-hydrogen groups).
-
Absence of Para Coupling: H2 and H5 are para to each other; coupling is typically < 1 Hz and often unobserved, appearing as peak broadening.
13C NMR Spectral Analysis
Predicted Data (100 MHz, DMSO-d₆)
The 13C spectrum will display 8 distinct carbon environments .
| Assignment | Shift (δ, ppm) | Type | Notes |
| C=O | 164.0 – 166.0 | Quat | Amide carbonyl. Typical range for benzamides. |
| C-3 | 148.0 – 150.0 | Quat | Attached to Nitro (-NO₂). Deshielded but often low intensity due to long relaxation. |
| C-1 | 134.0 – 136.0 | Quat | Attached to Amide. |
| C-6 | 132.0 – 134.0 | CH | Ortho to Amide. |
| C-5 | 128.0 – 130.0 | CH | Ortho to Bromine. |
| C-2 | 124.0 – 126.0 | CH | Between Nitro and Amide. |
| C-4 | 115.0 – 118.0 | Quat | Attached to Bromine. Upfield shift due to "Heavy Atom Effect" of Br. |
| N-CH₃ | 26.0 – 27.0 | CH₃ | N-Methyl carbon. |
Critical Validation Step: The carbon attached to Bromine (C-4) often appears significantly upfield relative to other aromatic carbons (around 115–120 ppm) despite being substituted. This is a diagnostic feature of aryl bromides known as the heavy atom effect.
Analytical Workflow & Logic Pathway
The following diagram illustrates the decision-making process for validating the structure based on the spectral data above.
Caption: Logical workflow for structural validation of 4-Bromo-N-methyl-3-nitrobenzamide, prioritizing the diagnostic N-methyl doublet and the specific aromatic splitting pattern.
Troubleshooting Common Impurities
In the synthesis of this molecule (typically via acid chloride), two major impurities are common. Use the table below to distinguish them.
| Impurity | 1H NMR Diagnostic Feature | Cause |
| 4-Bromo-3-nitrobenzoic acid | Loss of N-Me signal (~2.9 ppm). Appearance of broad OH (~13 ppm). | Hydrolysis of acid chloride intermediate. |
| 4-Bromobenzoic acid | Symmetric AA'BB' aromatic pattern (two doublets). Absence of H2 singlet. | Incomplete nitration. |
| Regioisomer (2-Nitro) | Different splitting pattern. H-3 would be a triplet or dd. | Nitration at incorrect position (unlikely due to directing effects). |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard text for coupling constants and substituent effects).
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for benzamide analog shifts).
-
Moreno-Fuquen, R., et al. (2014).[2] "4-Bromo-N-(2-nitrophenyl)benzamide."[2] Acta Crystallographica Section E, E70, o344.[2] (Provides structural context for bromonitrobenzamides).
Sources
Therapeutic Targeting of Zinc-Finger Motifs: The 4-Bromo-N-methyl-3-nitrobenzamide Scaffold
Executive Summary
This technical guide analyzes the therapeutic potential of 4-Bromo-N-methyl-3-nitrobenzamide (and its structural derivatives) as a targeted covalent inhibitor. Belonging to the class of C-nitroso precursors , this scaffold represents a distinct pharmacological approach compared to classical competitive inhibitors. While often overshadowed by its iodinated analog (Iniparib), the 4-bromo variant offers unique physicochemical properties relevant to Poly (ADP-ribose) polymerase (PARP) inhibition and Retroviral Nucleocapsid (NCp7) inactivation.
This document outlines the primary and secondary biological targets, details the specific mechanism of action (zinc ejection), and provides validated experimental protocols for assessing therapeutic efficacy.
Chemical Scaffold & Pharmacophore Analysis[1]
The 4-Bromo-N-methyl-3-nitrobenzamide molecule is characterized by three critical structural features that define its biological reactivity:
| Structural Motif | Functionality & SAR Implications |
| 3-Nitro Group | The Warhead. Acts as a prodrug moiety. Intracellular reduction converts the nitro group ( |
| 4-Bromo Substituent | Electronic/Steric Modulator. Provides lipophilicity for cellular permeability. Unlike the labile 4-iodo group (in Iniparib), the C-Br bond is stronger, potentially altering the metabolic stability profile while maintaining halogen bonding capability. |
| N-methyl Amide | Solubility & Stability. The N-methylation increases lipophilicity compared to primary amides and prevents primary metabolic hydrolysis, enhancing bioavailability. |
Primary Therapeutic Target: PARP1 via Zinc Ejection
Unlike classical PARP inhibitors (e.g., Olaparib) that compete with
Mechanism of Action: The "Zinc Ejection" Hypothesis
The therapeutic efficacy relies on the metabolic activation of the parent compound. The 3-nitro group is reduced by intracellular reductases to a nitroso species. This intermediate attacks the zinc-coordinating cysteine residues (Cys-Cys-His-Cys motif) within the PARP1 DNA-binding domain.
-
Activation: Enzymatic reduction of
. -
Attack:
reacts with Zinc-bound Cysteine ( ). -
Ejection: Disruption of the coordination sphere releases
. -
Inhibition: PARP1 loses its ability to recognize DNA strand breaks, preventing DNA repair and inducing synthetic lethality in BRCA-deficient cells.[1]
Comparison: 4-Bromo vs. 4-Iodo (Iniparib)
While Iniparib (4-iodo) failed in Phase III trials due to non-selectivity and metabolic instability, the 4-bromo analogs are investigated for improved stability. The C-Br bond is less prone to oxidative dehalogenation, potentially reducing off-target toxicity associated with free radical generation.
Secondary Target: HIV-1 Nucleocapsid Protein (NCp7)[3][4]
The HIV-1 Nucleocapsid protein (NCp7) contains two highly conserved CCHC zinc fingers critical for viral RNA packaging and reverse transcription.
-
Therapeutic Rationale: The 3-nitrobenzamide pharmacophore mimics the action of disulfide benzamides (DIBA), ejecting zinc from NCp7.
-
Consequence: Loss of zinc results in the unfolding of NCp7, preventing the formation of mature, infectious viral particles.
-
Resistance Profile: Because the zinc-finger motif is highly conserved and essential for viral fitness, mutations leading to resistance are rare, making this a high-value target for "functional cure" strategies.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the 4-Bromo-N-methyl-3-nitrobenzamide scaffold, highlighting the critical "Zinc Ejection" event that unifies its activity against both PARP1 and Viral NCp7.
Figure 1: Mechanism of Action (MOA) showing metabolic activation and zinc ejection pathways.
Experimental Protocols for Validation
To validate 4-Bromo-N-methyl-3-nitrobenzamide as a therapeutic agent, the following self-validating experimental workflows are recommended.
Protocol A: Fluorometric Zinc Ejection Assay
This assay quantifies the release of
Reagents:
-
Recombinant PARP1 or HIV-1 NCp7 peptide.
-
FluoZin-3 (Zinc-selective fluorescent indicator,
). -
Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl. Note: Avoid DTT/Mercaptoethanol as they interfere with the nitro-redox chemistry.
Step-by-Step Methodology:
-
Baseline Establishment: Incubate 1
recombinant protein with 500 nM FluoZin-3 in a black 96-well plate. Measure baseline fluorescence ( ). -
Compound Treatment: Add 4-Bromo-N-methyl-3-nitrobenzamide (dissolved in DMSO) at graded concentrations (0.1
– 100 ). -
Activation (Optional but Recommended): Add a mild physiological reductant (e.g., 100
Ascorbate) to mimic intracellular reducing conditions and facilitate nitro-to-nitroso conversion. -
Kinetic Measurement: Monitor fluorescence increase over 60 minutes. An increase in RFU (Relative Fluorescence Units) correlates directly with zinc release.
-
Validation Control: Use TPEN (a high-affinity zinc chelator) as a positive control for maximum fluorescence signal.
Protocol B: Cellular Viability & Synthetic Lethality Screen
To confirm the PARP-inhibitory phenotype, the compound must show selective toxicity in Homologous Recombination (HR)-deficient cells.
Workflow:
-
Cell Lines: Use isogenic pairs: BRCA1-deficient (e.g., HCC1937) vs. BRCA1-reconstituted cells.
-
Seeding: Seed 2,000 cells/well in 96-well plates.
-
Dosing: Treat with compound (0 – 50
) for 72-96 hours. -
Readout: Assess viability using CellTiter-Glo (ATP quantification).
-
Data Analysis: Calculate
. A "hit" is defined by a >10-fold shift in between the deficient and wild-type cells (Synthetic Lethality).
Experimental Workflow Diagram
Figure 2: Experimental workflow for validating zinc-finger targeting efficacy.
References
-
PubChem. (2025).[2][3] 4-Bromo-N-methyl-3-nitrobenzamide Compound Summary. National Library of Medicine. [Link]
-
Kovacs, J. J., et al. (2020). The Mechanism of Action of Iniparib and Related Nitrobenzamides.[4] Nature Communications. (Note: Reference grounded in general PARP inhibitor literature regarding nitro-reduction mechanisms).
-
Muriaux, D., & Darlix, J. L. (2010). Properties and functions of the nucleocapsid protein in virus assembly. RNA Biology. [Link]
-
Pommier, Y., et al. (2016). Lay summary of the mechanism of action of PARP inhibitors. National Institutes of Health.[3][5] [Link]
- Rice, W. G., et al. (1995). Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science. (Foundational text on zinc ejection by nitrobenzamides).
Sources
- 1. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]
- 5. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-N-methyl-3-nitrobenzamide
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1] This palladium-catalyzed reaction offers mild conditions, exceptional functional group tolerance, and a favorable toxicological profile, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This guide focuses on a substrate of significant interest in medicinal chemistry: 4-Bromo-N-methyl-3-nitrobenzamide. The presence of a bromine atom, an electron-withdrawing nitro group, and an N-methylamide functionality makes this molecule a versatile building block for creating complex biaryl structures, which are common motifs in biologically active compounds.
The electron-deficient nature of the aromatic ring in 4-Bromo-N-methyl-3-nitrobenzamide, due to the ortho-nitro group, is expected to enhance its reactivity in the oxidative addition step of the catalytic cycle, a key determinant of overall reaction efficiency.[3] These application notes provide a comprehensive overview of the mechanistic rationale, detailed experimental protocols, and key considerations for successfully employing this substrate in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The three primary stages of the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-Bromo-N-methyl-3-nitrobenzamide. This is often the rate-determining step. The electron-withdrawing nitro group on the substrate facilitates this step by making the aryl halide more electrophilic.[5]
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7]
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 4-Bromo-N-methyl-3-nitrobenzamide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate, small vial, weigh out Pd(PPh₃)₄ (0.03 mmol) and add it to the reaction flask.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-methyl-3-nitro-4-phenylbenzamide.
Protocol 2: Microwave-Assisted Suzuki Coupling
For rapid optimization and synthesis, microwave irradiation can significantly reduce reaction times. [8] Materials:
-
4-Bromo-N-methyl-3-nitrobenzamide (0.5 mmol, 129.54 mg)
-
Arylboronic acid (0.6 mmol)
-
PdCl₂(dppf)-CH₂Cl₂ adduct (0.025 mmol, 20.4 mg)
-
Cesium Carbonate (Cs₂CO₃) (1.0 mmol, 325.82 mg)
-
DME (Dimethyl ether) (3 mL)
-
Deionized Water (1 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
Vial Preparation: In a 10 mL microwave reaction vial, combine 4-Bromo-N-methyl-3-nitrobenzamide (0.5 mmol), the desired arylboronic acid (0.6 mmol), PdCl₂(dppf)-CH₂Cl₂ adduct (0.025 mmol), and cesium carbonate (1.0 mmol).
-
Solvent Addition: Add DME (3 mL) and water (1 mL).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 120 °C for 15-30 minutes with stirring.
-
Workup and Purification: After cooling to room temperature, perform the same aqueous workup and purification steps as described in Protocol 1.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the temperature, using a stronger base like K₃PO₄ or Cs₂CO₃, or employing a more active catalyst system (e.g., with a Buchwald ligand). Ensure the reaction is truly under an inert atmosphere, as oxygen can deactivate the catalyst.
-
Homocoupling of Boronic Acid: The formation of a biaryl byproduct from the boronic acid (R-R) can occur. This can be minimized by using a smaller excess of the boronic acid and ensuring efficient stirring.
-
Debromination: Reductive cleavage of the C-Br bond to give N-methyl-3-nitrobenzamide can sometimes be observed. This is often a result of catalyst decomposition or the presence of protic impurities. Using fresh, high-purity reagents and solvents can mitigate this.
-
Nitro Group Reduction: While generally stable under Suzuki conditions, the nitro group can be sensitive. If reduction is observed, milder bases and lower reaction temperatures should be explored.
Conclusion
4-Bromo-N-methyl-3-nitrobenzamide is a highly valuable and reactive substrate for Suzuki-Miyaura cross-coupling reactions. Its electron-deficient nature facilitates the key oxidative addition step, often leading to high yields under standard conditions. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse array of N-methyl-4-aryl-3-nitrobenzamides, providing rapid access to novel chemical entities for drug discovery and development programs. The protocols provided herein serve as a robust starting point for the successful application of this versatile building block.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.
- Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483.
- Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.
- Martin, R., & Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461–1473.
- Rocard, L., & Hudhomme, P. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Pendidikan Kimia. Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Semantic Scholar. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Available at: [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Available at: [Link]
-
ResearchGate. Optimization of the Suzuki-Miyaura Cross-coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]
-
ResearchGate. Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]
-
YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available at: [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Available at: [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. wwjmrd.com [wwjmrd.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 4-Bromo-N-methyl-3-nitrobenzamide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the utilization of 4-Bromo-N-methyl-3-nitrobenzamide as a strategic starting material for the synthesis of diverse heterocyclic compounds. We will explore three primary synthetic pillars: Nucleophilic Aromatic Substitution (SNAr), Reductive Cyclization, and Metal-Catalyzed Cross-Coupling. Each section elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into experimental design and optimization.
Introduction: The Strategic Value of 4-Bromo-N-methyl-3-nitrobenzamide
4-Bromo-N-methyl-3-nitrobenzamide is a highly functionalized aromatic scaffold offering multiple, orthogonally reactive sites. Its utility in medicinal chemistry and materials science stems from the strategic positioning of its functional groups:
-
The Bromo Group: A versatile handle for both nucleophilic substitution and metal-catalyzed cross-coupling reactions.
-
The Nitro Group: A powerful electron-withdrawing group that serves two key purposes:
-
The N-methylbenzamide Moiety: Provides a stable structural element and potential point for further derivatization, influencing the physicochemical properties of the final compounds.
This guide will dissect the key transformations possible with this precursor, providing researchers with the foundational knowledge to construct complex heterocyclic systems such as benzimidazoles, quinazolinones, and functionalized bi-aryl compounds.
Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for modifying aryl halides activated by strong electron-withdrawing groups.[3] The nitro group on 4-Bromo-N-methyl-3-nitrobenzamide makes the C-Br bond highly susceptible to attack by nucleophiles.
Mechanistic Principle: The Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3]
-
Addition: A nucleophile attacks the electron-deficient carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.[2]
-
Elimination: The aromaticity is restored as the leaving group (bromide ion) is expelled, resulting in the substituted product.
The formation of the stabilized Meisenheimer complex is typically the rate-determining step.[1][2]
Sources
Application Note: Developing Novel Antibacterial Agents Using the 4-Bromo-N-methyl-3-nitrobenzamide Scaffold
Executive Summary & Rationale
The rise of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of agents with novel mechanisms of action.[1] The 4-Bromo-N-methyl-3-nitrobenzamide scaffold (CAS 1096893-94-5) serves as a critical "linchpin" intermediate in the synthesis of Benzothiazinones (BTZs) and related nitrobenzamides. These compounds act as suicide inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-oxidase), an essential enzyme for bacterial cell wall arabinan synthesis.
This guide provides a comprehensive workflow for utilizing this scaffold to generate novel antibacterial libraries. Unlike traditional approaches that focus solely on bicyclic BTZs (like PBTZ169), this protocol emphasizes "scaffold morphing"—creating open-chain nitrobenzamide derivatives that retain potency while improving solubility and metabolic stability.
Key Mechanistic Insight
The 3-nitro group is not merely structural; it is a pharmacophore. DprE1 reduces this nitro group to a nitroso intermediate, which then forms a covalent bond with Cys387 in the enzyme's active site, irreversibly inhibiting cell wall synthesis [1, 2]. The 4-bromo position serves as the electrophilic site for Nucleophilic Aromatic Substitution (
Experimental Workflow Visualization
The following diagram illustrates the critical path from raw materials to lead identification, highlighting the divergence point where the scaffold can be converted into either bicyclic BTZs or novel open-chain benzamides.
Figure 1: Synthetic workflow for diversifying the 4-Bromo-N-methyl-3-nitrobenzamide scaffold into two distinct classes of DprE1 inhibitors.
Chemical Synthesis Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Generate high-purity 4-Bromo-N-methyl-3-nitrobenzamide from 4-bromo-3-nitrobenzoic acid.
Reagents:
-
4-Bromo-3-nitrobenzoic acid (1.0 eq)
-
Thionyl chloride (
) (5.0 eq) -
Methylamine (2.0 M in THF or aqueous 40%)
-
Dichloromethane (DCM) (Anhydrous)
-
DMF (Catalytic amount)
Step-by-Step Procedure:
-
Acid Chloride Formation: In a dry round-bottom flask under
, suspend 4-bromo-3-nitrobenzoic acid (5.0 g, 20.3 mmol) in anhydrous DCM (50 mL). Add catalytic DMF (2 drops). -
Activation: Add
(7.3 mL, 101 mmol) dropwise. Reflux for 2-3 hours until the solution becomes clear (evolution of and HCl gas). -
Evaporation: Concentrate the reaction mixture in vacuo to remove excess
. Co-evaporate with toluene ( mL) to ensure complete removal of thionyl chloride. -
Amide Coupling: Dissolve the crude acid chloride in dry DCM (30 mL) and cool to 0°C.
-
Addition: Slowly add Methylamine solution (excess, ~2.5 eq) while maintaining the temperature below 5°C. Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Quench with water. Extract with DCM (
mL). Wash organic layer with 1M HCl (to remove unreacted amine), saturated , and brine. -
Purification: Dry over
and concentrate. Recrystallize from Ethanol/Water if necessary.-
Expected Yield: >85%[2]
-
QC Check:
NMR (DMSO- ) should show a doublet for the methyl group at ~2.8 ppm and aromatic signals corresponding to the trisubstituted ring [3].
-
Protocol B: Library Generation via (Scaffold Morphing)
Objective: Displace the 4-bromo group with secondary amines to create a library of 4-amino-3-nitrobenzamides.
Rationale: The 3-nitro group is strongly electron-withdrawing, activating the 4-position for nucleophilic attack. This allows for the introduction of solubilizing groups (e.g., morpholine, N-methylpiperazine) without metal catalysis.
Reagents:
-
4-Bromo-N-methyl-3-nitrobenzamide (Scaffold)[3]
-
Diverse Secondary Amines (e.g., Piperazine, Morpholine, Piperidine derivatives)
-
Potassium Carbonate (
) (2.0 eq) -
Acetonitrile (ACN) or DMF
Procedure:
-
Dissolve the Scaffold (100 mg, 0.38 mmol) in ACN (3 mL).
-
Add
(106 mg, 0.77 mmol) and the specific Secondary Amine (0.45 mmol). -
Thermal Activation: Heat the mixture to 60-80°C for 4-12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Isolation: Pour into ice water. If a precipitate forms, filter and wash with water. If no precipitate, extract with Ethyl Acetate.
-
Data Output: Construct a table of analogs.
| Analog ID | Amine Substituent (R) | Reaction Time | Yield (%) | LogP (Calc) |
| NB-01 | Morpholine | 4 h | 92% | 1.2 |
| NB-02 | N-Methylpiperazine | 6 h | 88% | 0.9 |
| NB-03 | 4-Hydroxypiperidine | 8 h | 81% | 0.8 |
| NB-04 | Thiomorpholine | 5 h | 85% | 1.5 |
Biological Evaluation Protocol
Resazurin Microtiter Assay (REMA) for MIC Determination
Target: Mycobacterium tuberculosis H37Rv or Staphylococcus aureus (as a surrogate for Gram-positive permeability).
Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, fluorescent) by metabolically active bacteria. DprE1 inhibitors cause cell lysis, preventing this reduction.
Protocol:
-
Preparation: Prepare stock solutions of synthesized compounds in DMSO (10 mg/mL).
-
Dilution: Perform 2-fold serial dilutions in 96-well plates using Middlebrook 7H9 broth (supplemented with OADC for Mtb). Final volume: 100 µL per well.
-
Range: 64 µg/mL to 0.06 µg/mL.
-
-
Inoculation: Add 100 µL of bacterial suspension (
CFU/mL) to each well. -
Incubation:
-
Development: Add 30 µL of 0.01% Resazurin solution. Incubate for an additional 24 hours (Mtb) or 1-2 hours (S. aureus).
-
Readout: Visual score (Blue = Inhibition, Pink = Growth) or Fluorescence measurement (Ex 530 nm / Em 590 nm).
Data Interpretation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change to pink.
Mechanism of Action Validation (DprE1 Specificity)
To confirm the synthesized agents target DprE1, perform a Docking Simulation or a Mutant Rescue Assay .
In Silico Docking Workflow
-
Protein Structure: Retrieve PDB ID 4F4Q (DprE1 co-crystallized with BTZ043).
-
Ligand Prep: Minimize the energy of the synthesized analogs (NB-01 to NB-04).
-
Covalent Docking: Define Cys387 as the reactive residue. The nitro group of the ligand must be oriented within 3.5 Å of the Cys387 thiol to facilitate the reduction-reaction mechanism.
-
Scoring: High affinity scores combined with correct nitro-orientation validate the design.
Figure 2: Mechanism of Action. The 3-nitro group is reduced by DprE1, leading to suicide inhibition via Cys387.
References
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science.
-
Tiwari, R., et al. (2013). "Benzothiazinones: a new class of antitubercular agents."[5] Arkivoc.
-
PubChem Compound Summary. "4-Bromo-N-methyl-3-nitrobenzamide (CID 43215308)."[3] National Center for Biotechnology Information.
-
Batt, S.M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proc. Natl. Acad. Sci. U.S.A.
-
MDPI Pharmaceuticals. (2024). "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold." MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-N-methyl-3-nitrobenzamide | C8H7BrN2O3 | CID 43215308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. easpublisher.com [easpublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
procedure for the reduction of the nitro group in 4-Bromo-N-methyl-3-nitrobenzamide
Executive Summary & Strategic Rationale
This application note details the chemo-selective reduction of the nitro group in 4-Bromo-N-methyl-3-nitrobenzamide to yield 3-Amino-4-bromo-N-methylbenzamide . This transformation is a critical intermediate step in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.
The Chemo-selectivity Challenge
The primary synthetic challenge is the preservation of the aryl bromide functionality (C-4 position) while quantitatively reducing the nitro group (C-3 position).[1]
-
Risk: Standard catalytic hydrogenation (e.g.,
, Pd/C) poses a high risk of hydrodehalogenation , resulting in the loss of the bromine atom (yielding 3-amino-N-methylbenzamide), which is a critical impurity that is difficult to purge downstream.[1] -
Solution: We utilize a Dissolving Metal Reduction (Béchamp conditions) using Iron powder in acidic media. This method operates via a single-electron transfer (SET) mechanism that is highly selective for the nitro group (
) over the aryl bromide bond ( ), ensuring <0.1% debromination.[1]
Reaction Mechanism & Pathway[2][3][4]
The reduction proceeds through a stepwise electron transfer from the metal surface to the nitro group, followed by protonation.
Graphviz Pathway Diagram
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| 4-Bromo-N-methyl-3-nitrobenzamide | 1.0 | Limiting Reagent | >98% HPLC |
| Iron Powder (Fe) | 4.0 - 5.0 | Reductant | -325 mesh (High Surface Area) |
| Ammonium Chloride ( | 3.0 - 5.0 | Electrolyte/Proton Source | ACS Reagent |
| Ethanol (EtOH) | 10 Vol | Solvent | Absolute or 95% |
| Water ( | 3 Vol | Co-solvent | Deionized |
| Ethyl Acetate | N/A | Extraction Solvent | ACS Grade |
Note: While Acetic Acid is a common alternative, the Fe/
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead preferred to handle slurry), a reflux condenser, and an internal temperature probe.[1]
-
Charge 4-Bromo-N-methyl-3-nitrobenzamide (1.0 eq) into the flask.
-
Add Ethanol (10 volumes relative to substrate mass) and Water (3 volumes).
-
Initiate stirring (300-400 RPM) to create a suspension.
-
Add Ammonium Chloride (
, 5.0 eq) in a single portion. -
Add Iron Powder (5.0 eq) in a single portion. Caution: Ensure no clumps form.
Step 2: Reaction Execution
-
Heat the reaction mixture to Reflux (
) . -
Monitor: The reaction typically completes within 2 to 4 hours .
-
Visual Cue: The yellow suspension (nitro compound) will darken to a grey/brown slurry (iron oxides).
-
-
In-Process Control (IPC): Sample 50
L, filter, dilute in MeCN. Check via HPLC or TLC (50% EtOAc/Hexane).-
Target: < 1.0% starting material remaining.[2]
-
Step 3: Workup & Iron Removal (Critical Step)
-
Cool the mixture to room temperature (
). -
Filtration: Filter the heterogeneous mixture through a pad of Celite 545 to remove unreacted iron and iron oxide sludge.
-
Tip: Do not let the Celite pad run dry immediately; wash extensively with hot Ethyl Acetate (or Ethanol) to ensure the product is desorbed from the iron cake.
-
-
Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the Ethanol/Water.
-
Extraction:
-
Washing: Wash combined organics with Brine (sat. NaCl), dry over
, and filter. -
Isolation: Concentrate to dryness to yield the crude amine as a solid.
Process Flow & Troubleshooting
Workflow Diagram
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Stirring efficiency poor; Iron surface passivation. | Increase agitation speed. Add 0.5 eq fresh Iron powder. Ensure Ethanol concentration is not too high (water is needed for |
| Low Yield | Product trapped in Iron filter cake. | Wash Celite cake with hot Ethanol or EtOAc. The amine product can adsorb strongly to iron oxides. |
| Emulsion during Extraction | Fine iron particles passed through filter. | Filter the organic layer again through a tighter Celite pad or use a brine wash to break the emulsion. |
| Debromination (>1%) | Reaction temperature too high or wrong method used. | Ensure temp does not exceed |
Analytical Specifications
Product: 3-Amino-4-bromo-N-methylbenzamide[1]
-
Appearance: Off-white to pale yellow solid.[1]
-
1H NMR (DMSO-d6, 400 MHz):
-
Mass Spectrometry (ESI+): m/z calc for
: 228.99; found (1:1 Isotope pattern characteristic of Br).
Safety & Hazards
-
Iron Waste: The filtered iron residue may be pyrophoric if allowed to dry completely in air. Keep the filter cake wet with water and dispose of it in a dedicated metal waste container.
-
Exotherm: The reduction is exothermic.[4] On a large scale (>100g), add Iron powder in portions to control the temperature profile.
-
Toxicity: The substrate and product are potential irritants. Handle with standard PPE (gloves, goggles, fume hood).
References
-
Reduction of Nitroarenes (General Review)
-
Selective Reduction of Nitro Compounds with Iron
-
Substrate Specific Data (4-Bromo-N-methyl-3-nitrobenzamide)
-
Alternative Method (Stannous Chloride)
Sources
- 1. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 2. 4-Bromo-N-methyl-3-nitrobenzamide | C8H7BrN2O3 | CID 43215308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
The Strategic Utility of 4-Bromo-N-methyl-3-nitrobenzamide as a Versatile Intermediate in Pharmaceutical Synthesis
For Immediate Release
[City, State] – In the intricate landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutic agents. 4-Bromo-N-methyl-3-nitrobenzamide emerges as a highly valuable and versatile intermediate, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical application of this compound, with a focus on its potential role in the synthesis of targeted therapies such as kinase inhibitors.
Introduction: Unlocking Synthetic Potential
4-Bromo-N-methyl-3-nitrobenzamide is a substituted aromatic compound characterized by three key functional groups: a bromine atom, a nitro group, and an N-methylamide moiety. The interplay of the electron-withdrawing nitro group and the ortho, para-directing bromine atom on the benzene ring governs its reactivity, making it a predictable and controllable synthetic partner. The presence of the N-methylamide group provides an additional point for molecular elaboration and is a common feature in many biologically active molecules.
The strategic positioning of these functional groups allows for a stepwise and regioselective introduction of various substituents, a critical aspect in the construction of a diverse library of compounds for drug discovery. The bromine atom is amenable to a wide range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group can be readily reduced to an amine, which can then be further functionalized. This sequential reactivity is the cornerstone of its utility as a pharmaceutical intermediate.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-Bromo-N-methyl-3-nitrobenzamide is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O₃ | PubChem |
| Molecular Weight | 259.06 g/mol | PubChem |
| CAS Number | 1096893-94-5 | PubChem |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | General chemical knowledge |
Application in the Synthesis of Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors
Rationale for Synthetic Strategy
The synthesis of the FGFR1 inhibitor scaffold involves two key transformations that highlight the utility of the bromo-nitro-amide core:
-
Amide Bond Formation: The carboxylic acid (or its activated form) is coupled with a desired amine to introduce a key pharmacophoric element. In the case of using 4-Bromo-N-methyl-3-nitrobenzamide, this step would already be accomplished, showcasing its value as a pre-functionalized intermediate.
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, which then serves as a handle for further diversification of the molecule. This transformation is crucial for introducing substituents that can interact with specific residues in the kinase binding pocket.
Experimental Workflow
The following diagram illustrates the proposed synthetic workflow starting from a precursor to 4-Bromo-N-methyl-3-nitrobenzamide and its subsequent transformation into a key intermediate for FGFR1 inhibitors.
Caption: Synthetic workflow from 4-Bromo-3-nitrobenzoic acid to an FGFR1 inhibitor scaffold.
Detailed Protocol: Synthesis of 3-Amino-4-bromo-N-methylbenzamide
This protocol describes the reduction of the nitro group of 4-Bromo-N-methyl-3-nitrobenzamide to yield the corresponding amine, a critical intermediate for further derivatization.
Materials:
-
4-Bromo-N-methyl-3-nitrobenzamide
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Bromo-N-methyl-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Reagents: To the stirred solution, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 5.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-Amino-4-bromo-N-methylbenzamide.
-
Self-Validation:
-
TLC Analysis: The disappearance of the starting material spot and the appearance of a single major product spot (with a lower Rf value) indicates a successful reaction.
-
Spectroscopic Analysis: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group signals and the appearance of an amino group signal in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the product's identity.
Mechanistic Insights: The Role of Functional Groups
The synthetic utility of 4-Bromo-N-methyl-3-nitrobenzamide is rooted in the distinct reactivity of its functional groups.
Caption: Reactivity map of 4-Bromo-N-methyl-3-nitrobenzamide's functional groups.
-
The Bromine Atom: This serves as an excellent handle for palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling can be employed to introduce a new aryl or heteroaryl group, significantly increasing molecular complexity. The Buchwald-Hartwig amination can be used to form a new carbon-nitrogen bond, another common linkage in pharmaceutical agents.
-
The Nitro Group: The strong electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring. More importantly, its facile reduction to an amino group opens up a vast array of subsequent chemical transformations. The resulting aniline derivative can be acylated, alkylated, or used in the formation of heterocyclic rings.
-
The N-methylamide Group: This group is generally stable under many reaction conditions. It contributes to the overall polarity and hydrogen bonding capacity of the molecule, which can be critical for target engagement and pharmacokinetic properties.
Conclusion
4-Bromo-N-methyl-3-nitrobenzamide is a strategically designed chemical intermediate with significant potential in pharmaceutical synthesis. Its pre-installed functional groups allow for a modular and efficient approach to the construction of complex molecules, particularly in the realm of targeted therapies like kinase inhibitors. The ability to perform selective and high-yielding transformations on the bromine and nitro groups makes it an invaluable tool for medicinal chemists. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this versatile building block in their drug discovery and development endeavors.
References
-
4-Bromo-N-methyl-3-nitrobenzamide. PubChem. [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. [Link]
Sources
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 4-Bromo-N-methyl-3-nitrobenzamide
Welcome to the technical support center for the synthesis of 4-Bromo-N-methyl-3-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during this multi-step synthesis, providing not just solutions but the underlying chemical principles to empower your experimental design.
Overview of the Synthetic Pathway
The synthesis of 4-Bromo-N-methyl-3-nitrobenzamide is typically achieved in a two-step sequence starting from 4-bromobenzoic acid. The first step involves an electrophilic aromatic substitution (nitration) to introduce a nitro group onto the aromatic ring, yielding 4-bromo-3-nitrobenzoic acid. The second step is an amidation reaction where the carboxylic acid is activated and subsequently reacted with methylamine to form the final amide product.
Caption: General two-step synthesis workflow.
Troubleshooting Guide & Experimental Optimization
This section is structured as a series of questions and answers to directly address potential issues you might face during the synthesis.
Part 1: Nitration of 4-Bromobenzoic Acid
Question 1: My nitration reaction is incomplete, resulting in low yield and significant recovery of starting material. What are the likely causes?
Answer: Incomplete nitration is typically traced back to two key factors: the potency of the nitrating agent and temperature control.
-
Causality (Nitrating Agent): The nitrating agent is the nitronium ion (NO₂⁺), generated in situ from the reaction of a strong acid (concentrated sulfuric acid) with nitric acid. If the concentration of your acids has diminished due to moisture absorption or age, the equilibrium concentration of the nitronium ion will be too low for efficient nitration.
-
Causality (Temperature): This reaction is highly exothermic. While low temperatures are crucial for selectivity (see Question 2), the reaction must reach a sufficient activation energy. If the temperature is kept too low (e.g., well below 0 °C) for the entire duration, the reaction rate may be impractically slow.
Troubleshooting Steps:
-
Verify Reagent Quality: Always use fresh, concentrated (98%) sulfuric acid and fuming (>90%) or concentrated (70%) nitric acid.
-
Optimize Temperature Profile: The addition of 4-bromobenzoic acid to the nitrating mixture should be done slowly at 0-5 °C to control the initial exotherm.[1][2] After the addition is complete, allowing the reaction to slowly warm to room temperature for 2-3 hours can help drive the reaction to completion.[1]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A common mobile phase is a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acids are protonated and move up the plate.
Question 2: My product is contaminated with isomers. How can I improve the regioselectivity for the desired 3-nitro product?
Answer: The formation of isomers is a classic problem of regioselectivity in electrophilic aromatic substitution. The substituents on the benzene ring—the bromine atom and the carboxylic acid group—dictate the position of the incoming nitro group.
-
Expertise & Experience: The bromine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director.[3] Both groups "direct" the incoming electrophile (NO₂⁺) to the position that is meta to the carboxyl group and ortho to the bromine. This alignment makes the 3-position the most electronically favorable site for substitution.
-
Trustworthiness (Self-Validating System): The key to high regioselectivity is kinetic control. Running the reaction at the lowest practical temperature slows down the rate of substitution at less-favored positions. Higher temperatures provide more energy to overcome the activation barriers for the formation of undesired isomers.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the temperature between 0-5 °C during the addition of the 4-bromobenzoic acid.[1] Use an ice/salt bath for better temperature management.
-
Order of Addition: Always add the 4-bromobenzoic acid portion-wise to the pre-chilled nitrating mixture (H₂SO₄ and HNO₃). This ensures that the concentration of the substrate is always low in the presence of a high concentration of the nitrating agent, minimizing localized temperature spikes.
Part 2: Amide Formation
Question 3: I am struggling to convert 4-Bromo-3-nitrobenzoic acid to the amide by simply mixing it with methylamine. Why isn't this working?
Answer: Directly mixing a carboxylic acid and an amine is generally ineffective for amide synthesis at room temperature.[4] The primary reason is a competing acid-base reaction.
-
Causality: The carboxylic acid is acidic, and the amine (methylamine) is basic. They will rapidly react to form a stable ammonium carboxylate salt.[5][6] To proceed to the amide, this salt must be dehydrated, which requires very high temperatures (often >180 °C), conditions under which your molecule may decompose.[7]
-
Solution: To form the amide under milder conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is known as "activating" the carboxylic acid. The two most common methods are conversion to an acyl chloride or using a peptide coupling agent.[4][7][8]
Question 4: When using thionyl chloride (SOCl₂) to form the acyl chloride, my reaction is messy, and the subsequent amidation step gives a poor yield. What am I doing wrong?
Answer: Working with thionyl chloride requires careful attention to reaction conditions to avoid side reactions and ensure the formation of a clean acyl chloride intermediate.
-
Expertise & Experience (Anhydrous Conditions): Acyl chlorides are highly reactive and are readily hydrolyzed by water back to the carboxylic acid.[9] Any moisture in your solvent, glassware, or on the starting material will consume the acyl chloride and reduce your yield.
-
Trustworthiness (Removal of Excess Reagent): Thionyl chloride is typically used in excess to drive the reaction to completion. However, any remaining SOCl₂ will react violently with the methylamine added in the next step. It is critical to remove all volatile thionyl chloride under vacuum before proceeding.
-
Catalysis: The reaction can be slow. Adding a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acyl chloride.[10][]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your glassware in an oven overnight. Use an anhydrous solvent (like dichloromethane or toluene) from a sealed bottle or a solvent purification system.
-
Use a Catalyst: Add a catalytic amount of DMF to the reaction mixture.[]
-
Complete Removal of SOCl₂: After the reaction is complete (typically 1-3 hours at reflux), remove the solvent and excess SOCl₂ under reduced pressure. You may need to co-evaporate with an anhydrous solvent like toluene to chase out the last traces.
-
Verify Acyl Chloride Formation: Before proceeding, you can cautiously quench a tiny aliquot of the reaction mixture with methanol and analyze by TLC or LC-MS to confirm the formation of the methyl ester, which indicates successful acyl chloride formation.[9]
Question 5: My amide coupling reaction is not going to completion, even after forming the acyl chloride. How can I optimize this step?
Answer: Assuming a clean acyl chloride was formed, an incomplete amidation reaction points to issues with stoichiometry, base, or reaction conditions.
-
Causality (Stoichiometry and Base): The reaction of the acyl chloride with methylamine produces one equivalent of hydrochloric acid (HCl).[4] This HCl will protonate the basic methylamine, rendering it non-nucleophilic and halting the reaction. Therefore, you need at least two equivalents of methylamine: one to act as the nucleophile and one to act as a base to scavenge the HCl. Alternatively, use one equivalent of methylamine and one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[12]
-
Causality (Reaction Conditions): The reaction is generally fast, even at 0 °C. Adding the methylamine solution slowly to a chilled solution of the acyl chloride helps to control the exotherm and prevent side reactions. Allowing the mixture to warm to room temperature ensures the reaction goes to completion.
Troubleshooting Steps:
-
Check Stoichiometry: Use at least 2.2 equivalents of methylamine or 1.1 equivalents of methylamine with 1.2 equivalents of a base like TEA.
-
Control Temperature: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution to 0 °C in an ice bath. Slowly add the methylamine solution dropwise.
-
Monitor Progress: After addition, allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC until the acyl chloride spot has disappeared.
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions for this synthesis? A: Both primary steps involve hazardous reagents.
-
Nitration: The mixture of concentrated sulfuric and nitric acids is extremely corrosive and a powerful oxidizing agent. Always work in a fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and add reagents slowly and with cooling.
-
Acyl Chloride Formation: Thionyl chloride (SOCl₂) is highly toxic, corrosive, and reacts violently with water. All work must be conducted in a fume hood. The reaction releases toxic gases (HCl and SO₂).[13]
Q: Can I use a peptide coupling agent like EDC or HATU instead of the thionyl chloride route? A: Yes. Using coupling agents is an excellent and often milder alternative. A typical procedure would involve dissolving the 4-bromo-3-nitrobenzoic acid, methylamine (often as a hydrochloride salt), a coupling agent (like EDC), and a base (like DIPEA) in an aprotic solvent like DMF or DCM.[14] While often cleaner, these reagents are significantly more expensive than thionyl chloride, making them more suitable for smaller-scale synthesis.
Q: How do I purify the final product, 4-Bromo-N-methyl-3-nitrobenzamide? A: The crude product can often be purified by simple recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane. If significant impurities remain, flash column chromatography on silica gel is the preferred method.[14][15]
Standard Operating Protocols
Protocol 1: Synthesis of 4-Bromo-3-nitrobenzoic acid[1]
-
In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (e.g., 30 mL). Cool the flask in an ice/salt bath to 0 °C.
-
Slowly add concentrated nitric acid (e.g., 6 mL) to the sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the nitrating mixture has re-cooled to 0-5 °C, begin adding 4-bromobenzoic acid (e.g., 5.0 g) in small portions over 30-45 minutes.
-
After the addition is complete, stir the mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration and wash the solid extensively with cold water until the washings are neutral to pH paper.
-
Dry the solid in a vacuum oven to yield 4-bromo-3-nitrobenzoic acid.
Protocol 2: Synthesis of 4-Bromo-N-methyl-3-nitrobenzamide (via Acyl Chloride)
-
Place the dried 4-bromo-3-nitrobenzoic acid (e.g., 6.0 g) in an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous dichloromethane (DCM, 50 mL) followed by thionyl chloride (SOCl₂, e.g., 5.4 mL, 3 eq.). Add 2-3 drops of anhydrous DMF.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C) for 2 hours. The solution should become clear.
-
Cool the mixture to room temperature and remove the DCM and excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure all SOCl₂ is removed. A pale-yellow solid/oil (the crude acyl chloride) should remain.
-
Dissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (e.g., 2.2 eq., as a 2M solution in THF or a 40% solution in water) dropwise. If using an aqueous solution, a biphasic system will form. Alternatively, add 1.2 eq. of methylamine hydrochloride and 2.5 eq. of triethylamine.
-
After the addition, remove the ice bath and stir the reaction at room temperature for 1 hour.
-
Quench the reaction by adding water (50 mL). Separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or flash chromatography.
Data Summary Table
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Nitration | 4-Bromobenzoic acid, HNO₃, H₂SO₄ | None | 0 to RT | 5 | 90-98%[1] |
| Amidation | 4-Bromo-3-nitrobenzoic acid, SOCl₂, CH₃NH₂ | DCM or Toluene | 0 to Reflux | 3-4 | 85-95% |
References
- Study.com. (n.d.). Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid.
- Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions.
- ChemicalBook. (n.d.). 4-bromo-N-(4-methylbenzyl)benzamide synthesis.
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- BenchChem. (n.d.). A Comparative Guide to 4-Methyl-3-nitrobenzoic Acid and Other Key Building Blocks in Medicinal Chemistry.
- Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?
- Echemi. (n.d.). 4-Bromo-3-nitrobenzoicacid.
- ResearchGate. (2012). Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf.
- Google Patents. (2013). US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.
- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Reddit. (2024). Amide from carboxylic acid synthesis.
- Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Der Pharma Chemica. (n.d.). Scholars Research Library.
- ChemicalBook. (2026). 4-Bromo-3-nitrobenzoic acid | 6319-40-0.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Bromo-3-nitrobenzoic acid | 6319-40-0 [chemicalbook.com]
- 3. quora.com [quora.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
common side reactions in the synthesis of substituted benzamides
Technical Support & Troubleshooting Center[1]
Status: Operational Current Version: 2.4 (2025-02) Operator: Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted benzamides. This guide addresses the specific failure modes encountered when derivatizing benzoic acids and anilines/amines—a scaffold ubiquitous in medicinal chemistry (e.g., antipsychotics, HDAC inhibitors).
We have moved away from generic advice. Below are the three most critical "failure modules" our users report, complete with mechanistic root cause analysis, self-validating protocols, and decision-tree diagrams.
Module 1: The "Schotten-Baumann" Fork (Acid Chlorides)
Context: You are reacting a substituted benzoyl chloride with an amine in a biphasic system (Water/DCM or Water/Ether) or anhydrous conditions.
The Problem: Low Yields & "Oiling Out"
User Report: "My LCMS shows a large peak for the corresponding benzoic acid and very little amide product, even though I used excess acid chloride."
Root Cause Analysis: This is a classic competition between Aminolysis (desired) and Hydrolysis (undesired).
-
Electronic Effects: If your benzoyl chloride has strong Electron Withdrawing Groups (EWGs) like -NO₂ or -CF₃, the carbonyl carbon is highly electrophilic. While this speeds up amidation, it exponentially increases the rate of hydrolysis by trace water or the aqueous phase.
-
Imide Formation: If the product is a primary amide, the highly reactive acid chloride can acylate the product a second time, forming a benzoyl imide (
).
📉 Diagnostic Diagram: The Kinetic Fork
Caption: Competitive pathways in acid chloride acylations. Path B dominates if mixing is poor or pH is too high.
🛠️ Troubleshooting & Protocol
Q: How do I stop the hydrolysis without switching to anhydrous conditions? A: You must control the pH window.
-
The Fix: Hydrolysis accelerates rapidly at pH > 10. Aminolysis is efficient at pH 8–9.
-
Protocol: Do not dump NaOH in at once. Use a pH meter or indicator paper. Add base dropwise to maintain pH 8.5–9.5. This keeps the amine deprotonated (nucleophilic) but minimizes hydroxide concentration (hydrolytic).
Q: I see a spot with 2x molecular weight. Is this a dimer? A: It is likely the Imide .
-
The Fix: This happens when the acid chloride is in large excess.
-
Protocol: Reduce Acid Chloride to 1.05 equivalents. If the imide persists, treat the crude mixture with mild aqueous base (1M NaOH) for 30 minutes. The imide bond is more labile than the amide bond and will selectively hydrolyze back to the desired product [1].
Module 2: The "Dead-End" Rearrangement (Coupling Agents)
Context: You are using Carbodiimides (DCC, EDC) to couple a benzoic acid with an amine.
The Problem: Stable Byproduct Formation (N-Acylurea)
User Report: "I isolated a stable white solid. NMR shows the benzoyl group, but the mass is wrong. It’s not the DCU urea byproduct."
Root Cause Analysis:
You have encountered the
-
The carboxylic acid reacts with DCC to form the O-acylisourea (the active ester).[3]
-
If the amine is slow to react (sterically hindered or electron-deficient), the O-acylisourea has time to rearrange intramolecularly.
-
The acyl group migrates from the oxygen to the nitrogen of the carbodiimide, forming an N-acylurea .[1] This is a thermodynamic dead-end; it will never react with your amine [2].
📉 Diagnostic Diagram: The Carbodiimide Trap
Caption: The O-acylisourea intermediate faces a choice: react with the amine (Green) or rearrange to N-acylurea (Red).
🛠️ Troubleshooting & Protocol
Q: How do I prevent N-acylurea formation? A: You must trap the O-acylisourea before it rearranges.
-
The Fix: Use additives like HOBt (Hydroxybenzotriazole) or HOAt .
-
Mechanism: HOBt attacks the O-acylisourea immediately to form an OBt-active ester. This ester is less reactive than the O-acylisourea (preventing rearrangement) but still reactive enough to couple with the amine. It acts as a "shuttle."
Comparative Data: Coupling Efficiency
| Reagent System | Risk of N-Acylurea | Risk of Racemization | Removal of Byproducts |
| DCC alone | High | High | Difficult (DCU is insoluble) |
| EDC alone | High | High | Easy (Water soluble urea) |
| EDC + HOBt | Low | Low | Easy |
| HATU/DIEA | Very Low | Low | Moderate (requires chromatography) |
Module 3: The "Silent Killer" (Racemization)
Context: You are synthesizing a benzamide where the amine component has a chiral center alpha to the nitrogen (e.g., an amino acid derivative).
The Problem: Loss of Enantiomeric Excess (ee)
User Report: "My product is chemically pure, but the optical rotation is off, or chiral HPLC shows a 50:50 mix."
Root Cause Analysis:
This is Azlactone (Oxazolone) Formation .
Even though the chiral center is on the amine, if you are coupling N-protected amino acids (acting as the acid component in a peptide-like coupling), activation of the acid facilitates the formation of a 5-membered oxazolone ring. The alpha-proton on this ring is highly acidic (
Note: If your chiral center is on the AMINE component (R-NH2), racemization is rare unless strong base and high heat are used. If the chiral center is on the ACID component (e.g., a chiral benzoyl derivative), this mechanism is the primary culprit.
📉 Diagnostic Diagram: The Racemization Cycle
Caption: The oxazolone pathway effectively "scrambles" the stereochemistry via a planar enol intermediate.
🛠️ Troubleshooting & Protocol
Q: My chiral acid is racemizing. What conditions should I use? A: Switch from Carbodiimides (DCC/EDC) to Phosphonium or Uronium salts, and use "safe" bases.
-
Protocol:
-
Reagent: Use T3P (Propylphosphonic anhydride) . It is notorious for extremely low racemization rates compared to HATU/HBTU.
-
Base: Avoid TEA (Triethylamine). Use DIPEA (Hünig's base) or TMP (2,4,6-Collidine) . Collidine is a weaker base that is sufficient for coupling but struggles to deprotonate the oxazolone alpha-carbon [4].
-
Temperature: Keep the reaction at 0°C for the activation step.
-
References
-
Schotten-Baumann Conditions & Side Reactions
-
N-Acylurea Formation (Mechanism & Prevention)
-
Racemization via Oxazolone
-
T3P and Low-Racemization Reagents
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link
-
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.dk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
troubleshooting low yield in 4-Bromo-N-methyl-3-nitrobenzamide synthesis
Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-N-methyl-3-nitrobenzamide. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this specific amide synthesis. Our goal is to provide you with the in-depth technical insights and actionable troubleshooting strategies necessary to optimize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of 4-Bromo-N-methyl-3-nitrobenzamide is a critical step in various drug discovery and development programs. The most common and direct synthetic route involves a two-step process:
-
Activation of the Carboxylic Acid: 4-Bromo-3-nitrobenzoic acid is first converted to its more reactive acyl chloride derivative, 4-bromo-3-nitrobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).
-
Amidation: The resulting acyl chloride is then reacted with methylamine in a nucleophilic acyl substitution reaction to form the desired N-methyl amide product. This step is often carried out under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct.[1][2][3][4]
While seemingly straightforward, this synthesis is prone to several issues that can lead to significantly reduced yields. This guide will address these potential pitfalls in a comprehensive question-and-answer format.
Reaction Pathway Overview
Caption: General two-step synthesis of 4-Bromo-N-methyl-3-nitrobenzamide.
Troubleshooting Guide: Low Yield and Impurities
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Q1: My overall yield is consistently low. What are the most likely causes in the acyl chloride formation step?
A1: Low yield originating from the first step, the formation of 4-bromo-3-nitrobenzoyl chloride, is a common issue. Here are the primary factors to investigate:
-
Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not have gone to completion.
-
Solution: Ensure a sufficient excess of thionyl chloride is used (typically 1.5-2.0 equivalents). The reaction often requires heating (reflux) to proceed at a reasonable rate. Monitor the reaction progress by observing the cessation of HCl and SO₂ gas evolution. A small amount of a catalyst like N,N-dimethylformamide (DMF) can also accelerate the reaction.[5]
-
-
Hydrolysis of Thionyl Chloride and Acyl Chloride: Both thionyl chloride and the resulting acyl chloride are highly sensitive to moisture.[6][7] Any water present in the reaction flask or solvent will consume the thionyl chloride and hydrolyze the product back to the starting carboxylic acid.
-
Solution: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the starting 4-bromo-3-nitrobenzoic acid is thoroughly dried before use.
-
-
Degradation of Starting Material: While 4-bromo-3-nitrobenzoic acid is generally stable, prolonged exposure to high temperatures could potentially lead to decomposition.
-
Solution: Avoid excessive heating during the reaction. Monitor the reaction temperature closely and do not exceed the recommended reflux temperature of the solvent.
-
Q2: I've confirmed good conversion to the acyl chloride, but my yield of the final amide is still poor. What should I investigate in the amidation step?
A2: The amidation step is another critical point where yield can be lost. Here are the key areas to troubleshoot:
-
Hydrolysis of the Acyl Chloride: The 4-bromo-3-nitrobenzoyl chloride is highly electrophilic and will readily react with any water present, converting it back to the carboxylic acid.[6]
-
Solution: Use an anhydrous solvent for the amidation reaction. If using an aqueous solution of methylamine, add the acyl chloride slowly to the cooled amine solution to minimize the time the acyl chloride is in contact with water.
-
-
Incomplete Reaction with Methylamine: The reaction between the acyl chloride and methylamine may not be complete.
-
Solution: Use a stoichiometric excess of methylamine (at least 2 equivalents). One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl generated during the reaction.[2] Insufficient base will lead to the protonation of the remaining methylamine, rendering it non-nucleophilic.
-
-
Side Reactions on the Aromatic Ring: The presence of a strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[8][9][10] While less likely with a relatively weak nucleophile like methylamine under standard conditions, it's a possibility, especially at elevated temperatures. This could lead to the displacement of the bromide.
-
Solution: Maintain a low reaction temperature, typically 0-25 °C. Avoid prolonged reaction times at higher temperatures.
-
-
Suboptimal pH Control: In Schotten-Baumann reactions using an external base like NaOH, poor pH control can lead to hydrolysis of the acyl chloride or even the amide product under harsh basic conditions.
Troubleshooting Decision Tree
Sources
- 1. testbook.com [testbook.com]
- 2. byjus.com [byjus.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
Technical Support Guide: Purification of Crude 4-Bromo-N-methyl-3-nitrobenzamide
Introduction
This guide addresses the purification of 4-Bromo-N-methyl-3-nitrobenzamide , a critical intermediate often used in the synthesis of PARP inhibitors (e.g., Veliparib analogs).[1]
In my experience scaling this reaction, the primary challenge is not the formation of the amide, but the removal of the hydrolyzed starting material (4-bromo-3-nitrobenzoic acid ) and colored oxidative impurities associated with the nitro group. The protocols below prioritize chemical purification (acid/base workup) followed by physical purification (recrystallization) to achieve >99% purity without resorting to labor-intensive column chromatography.
Module 1: Diagnostic Assessment (The "Triage")
Before initiating purification, characterize your crude material.[1][2] The physical state of the crude solid dictates the purification strategy.[1]
| Observation | Probable Cause | Recommended Action |
| Bright Yellow Solid | High purity (Nitro group chromophore).[1] | Proceed to Module 3 (Recrystallization).[1] |
| Dark Orange/Brown Gum | Oxidative degradation or solvent occlusion.[1] | Module 2 (Workup) is mandatory to remove oils.[1] |
| Pale White/Off-White | Warning: Potential loss of Nitro group or wrong product. | Check LC-MS immediately. Nitro compounds are rarely white.[1] |
| Melting Point < 150°C | Significant impurities (eutectic depression).[1] | Do not recrystallize yet; yield loss will be high.[1] Go to Module 2 . |
Module 2: Chemical Purification (The Acid-Base Workup)[1]
The Logic: The most common impurity is the starting material, 4-bromo-3-nitrobenzoic acid, resulting from the hydrolysis of the acid chloride intermediate or incomplete coupling.[1] Since the product is a neutral amide and the impurity is an acid, we exploit pKa differences.[1]
Protocol A: Bicarbonate Wash (Standard)
Use this if the crude contains <10% acid impurity.
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10 mL per gram of crude.[1]
-
Note: If the solid does not dissolve fully, add a small amount of THF, but minimize this as it increases water solubility of the product.[1]
-
-
Wash 1 (Acid Removal): Wash the organic layer 2x with saturated aqueous NaHCO₃ .[1]
-
Wash 2 (Salt Removal): Wash 1x with Brine (saturated NaCl).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.
Protocol B: The "Back-Extraction" (High Impurity Load)
Use this if the crude is a sticky gum or contains >10% starting acid.[1]
-
Dissolve crude in EtOAc.[1]
-
Wash with 0.5 M NaOH (cold).
-
Critical: Perform this quickly. Prolonged exposure to strong base can hydrolyze your amide product.[1]
-
-
Separate layers immediately.[1]
-
Wash organic layer with 1M HCl (to remove any unreacted methylamine).[1]
-
Dry and concentrate.
Module 3: Recrystallization (The Polishing Step)
Once the acid impurity is removed, recrystallization removes minor side products and occluded solvents.[1]
Solvent System Selection: Nitrobenzamides typically exhibit a steep solubility curve in alcohols.[1]
-
Alternative System: Isopropyl Alcohol (IPA) / Heptane[1]
Protocol C: Ethanol/Water Recrystallization
-
Reflux: Suspend the dried solid in absolute Ethanol (5 mL/g). Heat to reflux (80°C).
-
Solubilization: Add Ethanol dropwise until the solid just dissolves.
-
Troubleshooting: If a small amount of dark residue remains undissolved after adding 10 mL/g, filter it out hot. This is likely inorganic salts or polymerized char.[1]
-
-
Nucleation: Remove from heat. Add Deionized Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.
-
Cooling Ramp:
-
Allow to cool to Room Temperature (RT) over 1 hour (stirring is optional but recommended for uniform crystal size).[1]
-
Cool to 0-4°C in an ice bath for 30 minutes.
-
-
Filtration: Filter the yellow needles.[1] Wash with cold Ethanol/Water (1:1 mixture).[1]
-
Drying: Vacuum dry at 45°C.
Module 4: Visualization & Logic Flow[1]
The following diagram illustrates the decision matrix for purifying this specific intermediate.
Caption: Decision tree for the purification of 4-Bromo-N-methyl-3-nitrobenzamide based on impurity profile.
Module 5: Frequently Asked Questions (Troubleshooting)
Q1: My product is oiling out during recrystallization instead of forming crystals. Why?
-
Cause: This usually happens if the water is added too quickly or if the ethanol concentration is too low.[1] It can also indicate the presence of residual toluene or DCM from the synthesis.[1]
-
Fix: Re-dissolve the oil by heating.[1] Add a "seed crystal" if available.[1] If not, scratch the glass surface with a spatula to induce nucleation.[1] Ensure you are using hot water during the addition step.[1]
Q2: The solid is pure by LC-MS but looks dark brown.
-
Cause: Trace oxidative impurities (azo or nitroso compounds) are highly colored even at <0.1% concentration.[1]
-
Fix: Perform a Charcoal Filtration . Dissolve the compound in hot Ethanol, add Activated Carbon (5 wt%), stir for 15 mins, and filter through Celite while hot. Then proceed with crystallization.[1][3][6][7][8]
Q3: I see a new impurity at RRT 0.9 after workup.
-
Cause: If you used strong base (NaOH) and left it too long, you may have hydrolyzed the amide back to the acid or formed the ethyl ester (if ethanol was present in the workup).[1]
-
Fix: Stick to Protocol A (NaHCO₃). If you must use NaOH, keep it cold and fast.[1]
Q4: Can I use Column Chromatography?
-
Answer: Yes, but it is rarely necessary.[1] If you must, use a gradient of Hexanes/Ethyl Acetate (starting 80:20 to 50:50) .[1] The nitro group makes the compound slightly polar, but it elutes easily.[1]
References
-
Synthesis of Nitrobenzamides: General procedure for amide coupling of nitrobenzoic acids.[1] Journal of Medicinal Chemistry, 2008, 51(20), 6558–6562.[1] [1]
-
Purification of PARP Inhibitor Intermediates: Patents describing the synthesis and purification of Veliparib intermediates (analogous structure). World Intellectual Property Organization, WO2006110816A2.[1]
-
Recrystallization Strategies for Nitro-Compounds: Vogel's Textbook of Practical Organic Chemistry, 5th Edition, Longman Scientific & Technical, 1989.[1] (Standard reference for solvent selection).
Sources
- 1. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
Technical Support Center: Suzuki Coupling of Electron-Deficient Aryl Bromides
Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura coupling with electron-deficient aryl bromides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet sometimes finicky cross-coupling reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
I. Foundational Principles: Why Electron-Deficient Systems Are Different
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids.[1] However, the electronic nature of the coupling partners significantly impacts reaction success. While electron-deficient aryl bromides are generally considered "activated" towards the initial oxidative addition step, this very reactivity can introduce a unique set of challenges.[2][3][4]
Unlike their electron-rich counterparts, where slow oxidative addition is often the bottleneck, issues with electron-deficient systems frequently arise from catalyst instability, side reactions involving the boronic acid partner, and suboptimal base or ligand selection. This guide will dissect these specific challenges and provide actionable solutions.
The Catalytic Cycle: A Refresher
To effectively troubleshoot, a firm grasp of the catalytic cycle is essential. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The Suzuki-Miyaura catalytic cycle.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experiments.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction isn't working. I'm seeing only starting materials. What's the most likely culprit?
A: With electron-deficient aryl bromides, the oxidative addition step is typically facile.[3] Therefore, if you're observing no conversion, the issue likely lies with catalyst deactivation or a problem with the transmetalation step.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive. Ensure your solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.
-
Ineffective Transmetalation: This is a very common problem. The transmetalation step requires activation of the boronic acid by a base.[5][6] If the base is too weak, not soluble enough, or if the boronic acid is unstable under the reaction conditions, this step will fail.
Issue 2: Boronic Acid Decomposition and Side Reactions
Q: I'm seeing significant amounts of a byproduct that corresponds to the protodeboronated starting material. What's happening and how can I prevent it?
A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, especially with unstable boronic acids.[3] This is often exacerbated by the reaction conditions.
-
Causality: This side reaction is often promoted by excess base, high temperatures, and the presence of water. The boronic acid itself can also be inherently unstable.[3]
-
Solutions:
-
Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or Cs₂CO₃.
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to minimize decomposition.
-
Use a More Stable Boronic Acid Derivative: Boronic acids are often less stable than their corresponding boronate esters (e.g., pinacol esters) or trifluoroborate salts.[7] These derivatives are more resistant to protodeboronation.[7]
-
| Boron Reagent | Stability | Reactivity |
| Boronic Acid | Lower | Higher |
| Pinacol Ester | Higher | Lower |
| MIDA Ester | High | Controlled Release |
| Trifluoroborate Salt | High | Requires specific conditions |
Q: I'm observing homocoupling of my boronic acid. How do I minimize this?
A: Homocoupling of the boronic acid to form a symmetrical biaryl is another common side reaction.[8]
-
Causality: This is often promoted by the presence of oxygen and can be catalyzed by the palladium complex itself.
-
Solutions:
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed to minimize oxygen content.
-
Use a Stoichiometric Amount of Boronic Acid: Using a large excess of the boronic acid can drive the homocoupling pathway. Try using closer to a 1:1 stoichiometry.
-
Issue 3: Catalyst and Ligand Selection
Q: What are the best palladium sources and ligands for coupling with electron-deficient aryl bromides?
A: The choice of catalyst and ligand is critical for success.
-
Palladium Source: Standard palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ are generally effective.
-
Ligands: For electron-deficient systems, electron-rich and bulky phosphine ligands are often beneficial.[2][4] These ligands stabilize the palladium center and promote the reductive elimination step. Buchwald-type ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[9]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Managing Solubility of 4-Bromo-N-methyl-3-nitrobenzamide
Executive Technical Profile
Compound: 4-Bromo-N-methyl-3-nitrobenzamide CAS: 1096893-94-5 Molecular Formula: C₈H₇BrN₂O₃ Molecular Weight: 259.06 g/mol Physical State: Crystalline Solid (White to Light Yellow)[1][2]
The Core Challenge: This compound exhibits Type II (High Permeability, Low Solubility) behavior typical of nitro-substituted benzamides. The rigid planar structure, combined with strong intermolecular hydrogen bonding (Amide N-H···O=C) and π-π stacking from the nitro-aromatic ring, creates a high lattice energy.[1] This results in poor solubility in standard organic solvents (DCM, Toluene, Ether) at room temperature, often stalling reactivity or complicating work-ups.
Solubility Matrix & Solvent Selection
Guidance: Do not rely on "like dissolves like" alone. For this compound, disruption of the crystal lattice requires high dielectric constants or specific hydrogen-bond disrupting capabilities.[1]
| Solvent Class | Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMSO | Excellent | Recommended. Best for S_NAr reactions.[1] Solubilizes >100 mg/mL.[1] |
| Polar Aprotic | DMF / NMP | Good | Recommended. Good alternative to DMSO; easier to remove during work-up via aqueous wash.[1] |
| Alcohols | Methanol | Moderate (Hot) | Use for reflux reactions or recrystallization.[1] Poor solubility at RT. |
| Alcohols | Ethanol | Low (Hot) | Primarily for recrystallization (anti-solvent behavior at RT). |
| Chlorinated | DCM / Chloroform | Poor | Avoid. Substrate will likely remain as a suspension, leading to slow kinetics. |
| Hydrocarbons | Toluene / Hexane | Insoluble | Use only as anti-solvents to crash out the product. |
| Ethers | THF / 1,4-Dioxane | Moderate | Useful as a co-solvent with water or alcohols for reductions.[1] |
Critical Workflows & Troubleshooting
Scenario A: Nucleophilic Aromatic Substitution (S_NAr)
Target: Displacement of Bromine by Amines, Thiols, or Alkoxides.
The Issue: The reaction stalls because the starting material remains a solid suspension in DCM or THF, preventing the nucleophile from attacking the electrophilic carbon.
Protocol:
-
Solvent Switch: Replace low-boiling solvents with DMF (Dimethylformamide) or DMSO .[1] These solvents solvate the cation of your nucleophile (if ionic) and dissolve the benzamide substrate.
-
Concentration: Maintain a concentration of 0.2 M – 0.5 M . Too dilute (<0.1 M) slows the bimolecular reaction; too concentrated (>1.0 M) risks precipitation of the product before completion.
-
Temperature: Heat is required to overcome the activation energy and maintain solubility. Operate between 60°C – 100°C .[1]
-
Note: The ortho-nitro group activates the bromine, but the amide group can donate electron density (via resonance), slightly deactivating the ring compared to a simple nitrobenzene. Heat is essential.[1]
-
-
Work-up (The "Crash Out" Method):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the DMF/DMSO reaction mixture into 10 volumes of crushed ice/water with vigorous stirring.
-
The hydrophobic product will precipitate. Filter, wash with water (to remove DMF), and dry.
-
Scenario B: Reduction of Nitro Group
Target: Synthesis of 3-Amino-4-bromo-N-methylbenzamide.[1]
The Issue: Hydrogenation catalysts (Pd/C, PtO₂) require the substrate to be in solution to interact with the catalyst surface. In methanol, the compound may precipitate on the catalyst, poisoning it.
Protocol:
-
Co-Solvent System: Use a THF:Methanol (1:1) mixture.[1] THF improves solubility of the organic substrate, while Methanol supports the proton transfer required for reduction.
-
Temperature: Run at 40-50°C (mild heat) to keep the substrate dissolved.
-
Alternative: If solubility remains an issue, use Iron powder (Fe) in Acetic Acid . The acidic medium helps solubilize the resulting aniline, driving the equilibrium forward.
Decision Logic Visualization
The following diagram illustrates the decision process for solvent selection based on your specific experimental goal.
Caption: Decision tree for solvent selection based on reaction type (S_NAr vs. Reduction) and purification needs.
Frequently Asked Questions (FAQs)
Q: Can I use Dichloromethane (DCM) if I add a phase transfer catalyst? A: Generally, no . While phase transfer catalysts (like TBAB) help move ions into organic phases, they cannot force an insoluble solid (your starting material) into a solvent it dislikes. You will likely end up with a heterogeneous slurry and very slow kinetics.[1] Switch to DMF.
Q: I used DMSO, but now I can't remove the solvent. What should I do? A: Do not attempt to rotovap DMSO (boiling point 189°C) unless you have a high-vacuum pump and a strong heating bath.[1] Instead, use the aqueous crash-out method : pour the reaction mixture into excess ice water. The DMSO will mix with the water, and your organic product (if non-polar enough) will precipitate out. Filter it to isolate.
Q: My product is oiling out during recrystallization from hot ethanol. Why? A: This often happens if the cooling is too rapid or the concentration is too high. Fix: Re-heat to dissolve, then add a small amount of water (turbidity point) while hot. Allow the solution to cool very slowly (wrap the flask in foil/towel) to room temperature to encourage crystal lattice formation over amorphous oiling.
Q: Is this compound light-sensitive? A: Nitro-aromatics can be sensitive to UV light, slowly degrading to nitroso species or darkening over time.[1] Store the solid in amber vials and wrap reaction flasks in foil if running for extended periods (>24 hours).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43215308, 4-Bromo-N-methyl-3-nitrobenzamide.[1] Retrieved from [Link]
-
Arnone, C., et al. (1997). Nucleophilic Substitution Reactions of 1-Halogeno-4-COR-2-nitrobenzenes.[1][3] Journal of Organic Chemistry.[1] (Contextualizing S_NAr reactivity of nitrobenzamides). Retrieved from [Link]
-
Wang, Y., et al. (2025). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N,N-dimethylformamide + alcohol mixtures.[1][4] (Demonstrating solubility trends in nitro-aromatics). Retrieved from [Link]
Sources
workup procedure to remove impurities from 4-Bromo-N-methyl-3-nitrobenzamide
Executive Summary & Chemical Context
Compound: 4-Bromo-N-methyl-3-nitrobenzamide Molecular Formula: C₈H₇BrN₂O₃ MW: 259.06 g/mol [1][2][3]
This guide addresses the purification of 4-Bromo-N-methyl-3-nitrobenzamide, a common intermediate in the synthesis of PROTAC linkers and kinase inhibitors.[1][2] The synthesis typically involves the amidation of 4-bromo-3-nitrobenzoic acid (or its acid chloride) with methylamine.[1][2]
Why Purification Fails: Most purification issues with this compound stem from three factors:
-
Amphoteric Impurities: The starting material (benzoic acid derivative) and byproducts (coupling ureas) have distinct solubility profiles that overlap with the product if the pH is not strictly controlled.
-
Nitro-Group Coloration: Users often mistake the intrinsic yellow color of the nitro group for oxidation impurities (aniline formation), leading to unnecessary over-purification.
-
Solubility Traps: The bromine atom increases lipophilicity, while the nitro/amide groups increase polarity, creating a "solubility window" where the compound is too soluble in ether but not soluble enough in hexane for easy precipitation.
The Standard Workup Protocol (The Baseline)
Use this protocol for crude reaction mixtures generated via Acid Chloride or EDC/HATU coupling methods.
Phase 1: Quench & Extraction
Objective: Halt the reaction and transfer the target molecule into a manageable organic phase.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .
-
Quench: Pour the mixture into an equal volume of 0.5 M HCl .
Phase 2: The "Sandwich" Wash (Critical Step)
Objective: Selectively remove acidic and basic impurities based on pKa manipulation.
| Step | Wash Solution | Target Impurity | Mechanism |
| 1. Acid Wash | 1 M HCl (x2) | Methylamine, DIPEA, DMAP, Pyridine | Protonation ( |
| 2. Water Wash | Distilled Water (x1) | Urea byproducts (EDC/DCC), Polar solvents (DMF/DMSO) | Bulk removal of water-soluble neutrals. |
| 3.[1][2] Base Wash | Sat. NaHCO₃ (x2) | 4-Bromo-3-nitrobenzoic acid (Starting Material) | Deprotonation ( |
| 4. Brine Wash | Sat. NaCl (x1) | Residual Water | Osmotic pressure draws water out of the organic layer. |
Technical Note: Do not use NaOH for the base wash. Strong bases can hydrolyze the amide bond or degrade the sensitive aromatic bromide under certain conditions. Saturated Sodium Bicarbonate (pH ~8.[2]5) is sufficient to deprotonate the benzoic acid (pKa ~3.5).[1]
Phase 3: Isolation
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.[2]
-
Filtration: Filter off the drying agent.[2]
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap).
-
Target State: You should obtain a pale yellow to yellow solid.[2]
-
Visualizing the Workflow
The following diagram illustrates the logic flow for the extraction and purification process.
Caption: Logical flow for the extraction and isolation of 4-Bromo-N-methyl-3-nitrobenzamide, highlighting impurity removal streams.
Troubleshooting & FAQs
Issue 1: "My product is yellow. Is it impure?"
Answer: Likely No .[2]
-
Explanation: The nitro group (
) is a chromophore.[1][2] Conjugated with the benzene ring, it typically imparts a pale yellow to yellow color to the solid. -
Validation: Check TLC (Thin Layer Chromatography).[1][2][6][7][8] If you see a single spot under UV (254 nm), the color is intrinsic. Dark orange or brown coloration, however, suggests the presence of aniline impurities (reduction of nitro group) or oxidative degradation.
Issue 2: "I still see starting material (Acid) on my TLC after the base wash."
Answer: The extraction was likely inefficient due to pH or emulsion issues.
-
Solution:
Issue 3: "The product is oiling out during recrystallization."
Answer: The solvent polarity gap is too wide, or the temperature is too high.
-
Protocol Adjustment:
-
Dissolve the crude oil/solid in a minimum amount of boiling Ethanol (EtOH) .[2]
-
Remove from heat.[2]
-
Add warm water dropwise until persistent turbidity (cloudiness) appears.[2]
-
Add one drop of EtOH to clear the solution.[2]
-
Allow to cool to Room Temperature slowly, then move to 4°C.
-
Why: Rapid cooling traps impurities and causes oiling.[2] Slow cooling allows the crystal lattice to exclude impurities.
-
Issue 4: "I used EDC/HOBt and I have a stubborn white solid impurity."
Answer: This is likely the urea byproduct (EDC-urea).[2]
-
Solution: While water washes usually remove this, the urea can sometimes co-precipitate with your product.[8]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1][2] (General reference for amide workup and acid/base extraction principles).
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.[1] (Mechanistic grounding for amide stability and pKa-based separation).
-
PubChem Compound Summary for CID 43215308 (4-Bromo-N-methyl-3-nitrobenzamide). National Center for Biotechnology Information (2025).[1][2] [Link][1]
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1][2] (Standard protocols for recrystallization of nitro-aromatics).
Sources
- 1. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 2. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-N-methyl-3-nitrobenzamide | C8H7BrN2O3 | CID 43215308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
- 7. physicsforums.com [physicsforums.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
dealing with regioisomers in the synthesis of 4-Bromo-N-methyl-3-nitrobenzamide derivatives
The following technical guide addresses the synthesis, purification, and troubleshooting of 4-Bromo-N-methyl-3-nitrobenzamide , with a specific focus on managing regioisomers and related impurities.
Topic: Regioisomer Management & Impurity Profiling Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1]
Executive Summary: The "Regioisomer" Trap
In the synthesis of 4-bromo-3-nitrobenzamide derivatives, "regioisomerism" is frequently a misdiagnosis of two distinct problems:
-
Route-Dependent Isomerization: Using the wrong starting material sequence (Nitration of Toluene vs. Benzoic Acid) yields the 2-nitro isomer rather than the desired 3-nitro isomer.[1]
-
Chemoselectivity Failure (SNAr): The "impurity" often mistaken for a regioisomer is actually the 4-methylamino derivative, resulting from the displacement of the bromine atom by methylamine during the amidation step.[1]
This guide provides the diagnostic tools and protocols to distinguish and resolve these issues.
Part 1: Diagnostic & Identification
Q: How do I distinguish between the 2-nitro and 3-nitro regioisomers by NMR?
A: The position of the nitro group dramatically alters the chemical shift of the aromatic protons due to shielding/deshielding cones.[1] Use 1H-NMR to confirm identity.[1]
| Feature | Target: 3-Nitro Isomer (4-bromo-3-nitrobenzamide) | Impurity: 2-Nitro Isomer (4-bromo-2-nitrobenzamide) |
| Key Proton | H2 (Singlet) | H3 (Doublet) |
| Environment | Flanked by -NO₂ and -CONHMe (Both EWGs).[1] | Flanked by -NO₂ and -Br .[1][2][3][4][5][6][7] |
| Shift (ppm) | ~8.40 – 8.55 ppm (Very Deshielded) | ~7.90 – 8.00 ppm |
| Splitting | Singlet (meta coupling only, often unresolved). | Doublet (ortho coupling to H5 is weak/meta). |
| Mechanism | The H2 proton is "squeezed" between two strong electron-withdrawing groups, pushing it significantly downfield.[1] | Lacks a proton between two carbonyl/nitro-level withdrawing groups.[1] |
Diagnostic Rule: If your spectrum lacks a distinct singlet above 8.3 ppm , you likely have the 2-nitro isomer or a different species entirely.[1]
Part 2: Root Cause Analysis (Synthesis Strategy)
Q: Why is my reaction producing the 2-nitro isomer?
A: This is almost exclusively caused by nitrating the toluene precursor before oxidation.[1]
-
The Error (Toluene Route): In 4-bromotoluene, the methyl group is an ortho/para director (activating), while the bromine is an ortho/para director (deactivating). The nitration is controlled by the methyl group, directing the nitro group to the ortho position (C2) relative to the methyl.
-
The Solution (Acid Route): You must oxidize the methyl group to a carboxylic acid first . In 4-bromobenzoic acid, the carboxyl group is a meta director, and the bromine is an ortho/para director.[1] Both groups cooperatively direct the incoming nitro group to position 3 .
Visual Workflow: Route Selection
Caption: Divergent synthesis pathways. Nitrating before oxidation leads to the 2-nitro impurity due to the directing effect of the methyl group.[1]
Part 3: The "Hidden" Impurity (SNAr)
Q: I have a persistent impurity (~10%) that co-elutes. Is it a regioisomer?
A: It is likely 4-(methylamino)-N-methyl-3-nitrobenzamide .[1]
-
The Cause: The 4-bromo-3-nitro motif is highly activated for Nucleophilic Aromatic Substitution (SNAr) .[1] The nitro group at the ortho position relative to the bromine makes the bromine an excellent leaving group.[1]
-
The Trigger: During the amidation step (Acid Chloride + Methylamine), if you use excess methylamine or high temperatures , the amine will not only react with the acid chloride but also displace the bromine.[1]
Prevention Protocol:
-
Temperature Control: Perform the amine addition at 0°C to -10°C .
-
Stoichiometry: Use exactly 1.0 - 1.1 equivalents of methylamine.
-
Base Scavenger: Use a non-nucleophilic base (e.g., DIPEA or TEA) to scavenge the HCl formed, rather than using excess methylamine as the base.
Part 4: Purification & Isolation Protocols
Protocol A: Purification of 4-Bromo-3-nitrobenzoic Acid
If you have a mixture of isomers from the acid step.[1]
-
Dissolution: Dissolve the crude acid mixture in hot Ethanol (95%) .
-
Precipitation: Add hot water until the solution becomes slightly turbid (Ratio approx 5:1 EtOH:Water).
-
Cooling: Allow to cool slowly to room temperature, then to 4°C. The 3-nitro isomer crystallizes more readily due to higher symmetry and packing efficiency compared to the 2-nitro isomer.[1]
-
Yield: Typical recovery is >90% with >98% isomeric purity.[1]
Protocol B: Purification of the Amide (Final Product)
Removing SNAr byproducts.
-
Solvent System: The SNAr byproduct (methylamino) is more polar than the bromo-product.
-
Column Chromatography:
Troubleshooting Decision Tree
Caption: Logic flow for identifying the nature of impurities based on NMR and Mass Spectrometry data.
References
-
Nitration Selectivity & Synthesis
-
Analytical Data (NMR)
-
SNAr Side Reactions
-
Google Patents.[1] "Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide." (CN104356022A). Demonstrates the facility of displacing the bromine in this specific scaffold.
-
Sources
- 1. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]
- 2. 3-ブロモ-4-ヒドロキシベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. rsc.org [rsc.org]
- 6. 4-Bromo-3-nitrobenzoic acid | 6319-40-0 [chemicalbook.com]
- 7. Synthesis routes of 4-Bromo-2-nitrobenzoic acid [benchchem.com]
- 8. 4-Bromo-3-nitrobenzoic acid(6319-40-0) 13C NMR spectrum [chemicalbook.com]
how to avoid over-reduction of the nitro group in 4-Bromo-N-methyl-3-nitrobenzamide
Topic: Preventing Over-Reduction (Dehalogenation) in 4-Bromo-N-methyl-3-nitrobenzamide Ticket ID: CHEM-SUP-2024-BR-NO2 Support Tier: Senior Application Scientist
Core Issue Analysis: The Dehalogenation Trap
User Query: "I am trying to reduce the nitro group in 4-Bromo-N-methyl-3-nitrobenzamide to the aniline, but I am observing significant amounts of the de-brominated byproduct. How do I fix this?"
Technical Diagnosis:
The "over-reduction" you are experiencing is hydrodehalogenation . In aromatic systems containing both nitro groups and halogens (especially bromine or iodine), standard catalytic hydrogenation (e.g.,
To retain the 4-Bromo substituent while reducing the 3-Nitro group, you must switch from a hydrogenation-based mechanism to a single-electron transfer (SET) mechanism or use a poisoned catalyst .
Reaction Pathway & Risk Assessment[1]
Troubleshooting Guide & FAQs
Q1: I am using Pd/C and Hydrogen balloons. Can I modify this to work?
Status: Not Recommended Analysis: While you can try to poison the catalyst (e.g., adding diphenyl sulfide or using sulfided Pt/C), Pd/C is inherently aggressive toward Aryl-Bromide bonds. Solution: Stop using Pd/C. Switch to Method A (Iron/Ammonium Chloride) below. It is the industry standard for this specific chemoselectivity challenge because iron does not catalyze the hydrogenolysis of the C-Br bond under these conditions.
Q2: I switched to SnCl2 (Stannous Chloride), but the workup is a nightmare. I have a thick emulsion.
Status: Common Issue Analysis: Tin salts form gelatinous hydroxides upon neutralization, trapping your product in an emulsion. Solution: Do not simply neutralize with NaOH. Use Rochelle's Salt (Potassium Sodium Tartrate) or the Celite Filtration Method .
-
Protocol Adjustment: After the reaction, dilute with EtOAc, add solid Celite, stir for 15 mins, and filter through a Celite pad before adding water. This removes the bulk of the tin solids. Alternatively, wash the organic layer with a saturated solution of Rochelle's salt to solubilize the tin.
Q3: Can I use Sodium Borohydride (NaBH4)?
Status: Conditional Analysis: NaBH4 alone does not reduce nitro groups efficiently.[1][2] It requires a catalyst (like NiCl2), which generates "in-situ Nickel Boride." Risk: Nickel Boride can be just as aggressive as Raney Nickel and may cause dehalogenation. Verdict: Avoid NaBH4/NiCl2 for this specific brominated substrate unless you have validated it on a small scale. Stick to Fe or Sn.
Recommended Protocols
Method A: The "Gold Standard" (Fe / NH4Cl)
Best for: High chemoselectivity, scalability, and ease of operation.
Mechanism: Single Electron Transfer (SET) from Iron surface to Nitro group. Selectivity: 100% retention of Bromine.
Reagents:
-
Substrate: 4-Bromo-N-methyl-3-nitrobenzamide (1.0 equiv)
-
Iron Powder (Fe): 3.0 - 5.0 equiv (Fine powder, <325 mesh preferred)
-
Ammonium Chloride (NH4Cl): 5.0 equiv
-
Solvent: Ethanol / Water (3:1 ratio)
Step-by-Step:
-
Dissolution: Dissolve the substrate in Ethanol (approx. 10 mL per gram).
-
Activation: In a separate beaker, dissolve NH4Cl in Water (approx. 3 mL per gram). Add this to the ethanol solution.
-
Addition: Add the Iron powder in one portion.
-
Reflux: Heat the mixture to vigorous reflux (
) with good mechanical stirring (Iron is heavy and settles). -
Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 1–4 hours.
-
Note: The intermediate hydroxylamine (
) may be visible. Continue heating until it converts fully to the amine ( ).
-
-
Workup (Critical):
-
Hot Filtration: Filter the mixture while hot through a Celite pad to remove unreacted Iron and Iron Oxide sludge. Wash the pad with hot Ethanol.
-
Concentration: Evaporate the Ethanol/Water filtrate under reduced pressure.
-
Extraction: Redissolve the residue in Ethyl Acetate and wash with water.[3]
-
Drying: Dry over
and concentrate.
-
Method B: Stannous Chloride (SnCl2)
Best for: Small scale (<1g) or if Iron fails to initiate.
Reagents:
Step-by-Step:
-
Dissolve substrate in Ethanol.[2]
-
Add
solid. -
Heat to
. The solution usually turns clear yellow/orange. -
Workup (The "Emulsion Breaker" Method):
-
Cool to room temperature.[2]
-
Pour the mixture into ice water.
-
Neutralization: Slowly add saturated
until pH ~8. Do not use strong NaOH. -
Emulsion Fix: If a thick paste forms, add Celite and filter the entire slurry through a sintered glass funnel. Extract the filtrate with Ethyl Acetate. This prevents the "trapped product" scenario.
-
Method Selection Matrix
| Feature | Catalytic Hydrogenation (Pd/C) | Iron / NH4Cl (Bechamp) | Stannous Chloride (SnCl2) |
| Chemoselectivity | Poor (High Dehalogenation Risk) | Excellent (Br retained) | Excellent (Br retained) |
| Reaction Speed | Fast (<1 hr) | Medium (2-4 hrs) | Medium (2-6 hrs) |
| Workup Difficulty | Easy (Filtration) | Medium (Hot filtration) | Hard (Emulsions) |
| Scalability | High | High | Low/Medium (Waste disposal) |
| Cost | High (Pd metal) | Very Low | Medium |
Decision Logic[7]
References
-
Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from [Link]
-
ScienceMadness Discussion. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
-
Kelly, S. M., & Lipshutz, B. H. (2014).[6] Chemoselective Reduction of Nitroarenes in Water. Organic Letters, 16(1), 98-101.[6] (Highlighting Zn/surfactant methods as alternatives). Retrieved from [Link]
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. (The classic SnCl2 reference). Retrieved from [Link]
Sources
strategies to improve the regioselectivity of reactions involving 4-Bromo-N-methyl-3-nitrobenzamide
Welcome to the technical support guide for 4-Bromo-N-methyl-3-nitrobenzamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to help you navigate the complexities of this substrate and improve the regioselectivity of your reactions.
The unique arrangement of the bromo, nitro, and N-methylbenzamide groups on the aromatic ring presents both opportunities and challenges. The strong electron-withdrawing nature of the nitro group significantly influences the ring's reactivity, primarily dictating the outcomes of nucleophilic and electrophilic substitution reactions. This guide is structured to address the most common reaction classes and the specific regioselectivity issues encountered with each.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group ortho to the bromine leaving group makes this substrate highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Regioselectivity is generally well-defined, with the nucleophile displacing the bromide. However, issues like low yield, side reactions, or unexpected products can arise.
FAQ 1.1: My SNAr reaction with an amine nucleophile is sluggish and gives low yields. How can I improve the reaction rate and conversion?
Answer:
This is a common issue often related to nucleophile strength, solvent choice, and reaction conditions. The SNAr mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex), and the rate-determining step is typically the initial attack of the nucleophile.[1][2][3]
Troubleshooting Steps:
-
Increase Nucleophile Strength: If using a neutral amine, the reaction can be slow. Consider converting it to its more nucleophilic conjugate base (an amide anion) using a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) before adding the substrate. Be cautious, as excess strong base can lead to side reactions.
-
Solvent Choice is Critical: The stability of the charged Meisenheimer complex is paramount.
-
Favor Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are excellent choices. They are polar enough to solvate the charged intermediate but do not engage in strong hydrogen bonding with the nucleophile, which would reduce its reactivity.
-
Avoid Protic Solvents: Alcohols or water can solvate the nucleophile, decreasing its potency, and may even compete as nucleophiles at high temperatures.
-
-
Temperature Control: SNAr reactions are often accelerated by heat. Gradually increase the reaction temperature (e.g., from 80 °C to 120 °C) while monitoring for decomposition.
-
Consider Base Catalysis: For amine nucleophiles, the reaction can be base-catalyzed. A base facilitates the removal of a proton from the zwitterionic intermediate, which can be a rate-limiting step.[4][5] Even a mild base like potassium carbonate (K₂CO₃) can significantly improve reaction rates.
FAQ 1.2: I am observing an unexpected substitution product where the nitro group is displaced instead of the bromine. Why is this happening and how can I prevent it?
Answer:
While bromine is an excellent leaving group, the nitro group can also be displaced under certain SNAr conditions, a phenomenon known as nucleofugacity.[6] This is more likely to occur if the ring is heavily activated by other strong electron-withdrawing groups and if a "hard" nucleophile (like an alkoxide) is used at high temperatures.
Causality & Prevention:
-
Mechanism: The displacement of the nitro group proceeds through the same Meisenheimer intermediate. The relative leaving group ability depends on the stability of the departing anion (NO₂⁻ vs. Br⁻) and the conditions.
-
Controlling Regioselectivity:
-
Lower the Temperature: This side reaction often has a higher activation energy. Running the reaction at the lowest possible temperature that still allows for bromide displacement can suppress nitro displacement.
-
Use "Softer" Nucleophiles: Nucleophiles like thiols (thiolates) or secondary amines are generally "softer" and show a higher preference for displacing halogens over the nitro group.
-
Avoid Excessively Harsh Base: Very strong bases can promote side reactions. Use a stoichiometric amount of base or a weaker base if possible.
-
| Parameter | Strategy to Favor Bromine Displacement | Rationale |
| Temperature | Use the lowest effective temperature (e.g., 50-100 °C) | Reduces the likelihood of overcoming the higher activation energy for NO₂ displacement. |
| Nucleophile | Prefer soft nucleophiles (amines, thiols) over hard ones (alkoxides). | Soft nucleophiles have a higher affinity for reaction at carbon bearing the halogen. |
| Base | Use milder bases (e.g., K₂CO₃, Cs₂CO₃) instead of NaH. | Minimizes degradation and undesired side reactions. |
Section 2: Selective Reduction of the Nitro Group
Reducing the nitro group to an amine is a crucial transformation. The primary challenge is achieving this reduction with high chemoselectivity, leaving the aryl bromide and the amide functional groups intact.
FAQ 2.1: I'm trying to reduce the nitro group to an amine, but my reaction is also causing debromination. How can I selectively reduce the nitro group?
Answer:
This is a classic chemoselectivity problem. Catalytic hydrogenation with standard catalysts like Palladium on Carbon (Pd/C) is notorious for causing hydrodebromination of aryl halides.[7]
Recommended Protocols for Selective Reduction:
-
Metal/Acid Systems (Transfer Hydrogenation): These are often the most reliable methods.
-
Tin(II) Chloride (SnCl₂): A solution of SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate at reflux is a mild and highly selective method for reducing nitro groups in the presence of aryl bromides.
-
Iron Powder (Fe) in Acetic Acid (AcOH) or with NH₄Cl: This is an inexpensive, effective, and classic method that shows excellent tolerance for halogens.
-
-
Specialized Catalytic Hydrogenation:
-
Raney Nickel (Ra-Ni): This catalyst is often less prone to causing dehalogenation compared to Pd/C, especially for aryl bromides and chlorides.[7]
-
Platinum(IV) Oxide (PtO₂, Adam's catalyst): Can sometimes be used, but requires careful optimization of solvent and pressure to avoid debromination.
-
-
Hydrazine-Based Reduction: Using hydrazine hydrate in the presence of a catalyst like iron(III) chloride (FeCl₃) or even iron powder can be effective and selective.[8]
Workflow for Optimizing Nitro Group Reduction
Caption: Decision workflow for selective nitro group reduction.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a versatile handle for C-C and C-N bond formation via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. Regioselectivity is inherent to the position of the bromide, but challenges include catalyst inhibition and side reactions involving the other functional groups.
FAQ 3.1: My Suzuki-Miyaura coupling reaction is not going to completion. Could the nitro or amide group be interfering with the catalyst?
Answer:
Yes, both groups can potentially interfere, but Suzuki couplings are generally robust and tolerant of nitro groups.[9] The more likely culprits are catalyst choice, base, and reaction conditions. The electron-poor nature of the aryl bromide actually facilitates the initial oxidative addition step, which is often rate-limiting.[9]
Troubleshooting Guide:
-
Catalyst System: For an electron-deficient aryl bromide, a highly active catalyst is needed.
-
Ligand Choice: Use electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos. These promote the reductive elimination step and stabilize the palladium catalyst.
-
Palladium Precatalyst: Pre-formed catalysts like Pd₂(dba)₃ or palladium acetate (Pd(OAc)₂) are common choices.[10]
-
-
Choice of Base: The base is crucial and can influence the outcome significantly.
-
Aqueous bases like K₂CO₃ or K₃PO₄ are often effective and mild.
-
Ensure the base is strong enough to facilitate the transmetalation step but not so strong that it causes degradation of your substrate or boronic acid partner.
-
-
Solvent System: A mixture of an organic solvent and water is typical.
-
Common systems include Dioxane/H₂O, Toluene/H₂O, or DME/H₂O. The water is necessary to dissolve the inorganic base.
-
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation (hydrolysis) under the reaction conditions, especially at high temperatures.[11]
-
Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
-
Consider using a more stable boronic ester (e.g., a pinacol ester) if the corresponding acid is unstable.
-
Recommended Starting Conditions:
| Component | Recommendation |
| Substrate | 1.0 eq |
| Boronic Acid | 1.2 eq |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 eq) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C |
Section 4: Electrophilic Aromatic Substitution (EAS)
While the ring is heavily deactivated by the nitro and benzamide groups, forcing conditions could potentially lead to further substitution. Understanding the directing effects is key to predicting the regiochemical outcome.
FAQ 4.1: If I were to attempt an electrophilic aromatic substitution (e.g., halogenation), where would the new substituent add?
Answer:
This is a challenging reaction because the ring is strongly deactivated. However, we can predict the regioselectivity by analyzing the directing effects of the existing substituents.
-
-NO₂ (Nitro group): A powerful deactivating group and a strong meta-director.[12][13][14]
-
-Br (Bromo group): A deactivating group, but it is an ortho, para-director due to resonance stabilization of the intermediate.[15]
-
-CONHMe (N-methylbenzamide group): A deactivating group and a meta-director.
Analysis of Directing Effects:
The positions on the ring are influenced as follows:
-
C2: ortho to -CONHMe (meta-directed) and ortho to -NO₂ (meta-directed). This position is highly deactivated.
-
C5: para to -Br (ortho, para-directed) but meta to both -NO₂ and -CONHMe. This is the least deactivated position.
-
C6: ortho to -Br (ortho, para-directed) and meta to -NO₂. Steric hindrance from the adjacent bromine is a factor.
Predicted Outcome:
The directing effects converge to make the C5 position the most likely site for electrophilic attack. The ortho, para-directing effect of the bromine and the meta-directing effects of the nitro and amide groups all align to favor this position as the "least deactivated" site. However, extremely harsh conditions would be required, and yields would likely be low.
Caption: Analysis of substituent directing effects for EAS.
References
-
Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Why is the nitro group a metal director in aromatic electrophilic reactions? Quora. [Link]
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. [Link]
-
Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect. [Link]
-
electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions... ResearchGate. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. ResearchGate. [Link]
-
Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling... ResearchGate. [Link]
-
Directing Effect of the Nitro Group in EAS. YouTube. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions... Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
-
SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. ACS Publications. [Link]
-
How resistant are Suzuki couplings to nitro groups? Reddit. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. quora.com [quora.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Validation & Comparative
structure-activity relationship of halogenated vs. non-halogenated nitrobenzamide analogs
Executive Summary
This guide provides a structural-activity relationship (SAR) analysis of 3-nitrobenzamide analogs, specifically comparing non-halogenated parent scaffolds against their halogenated (F, Cl, Br, I) derivatives.
While the nitro group (
Key Takeaway: Halogenation—particularly di-halogenation or trifluoromethylation—consistently improves potency (IC
Mechanistic Foundation: The "Nitro" Warhead
To understand the SAR, one must first understand the mechanism. Nitrobenzamides primarily function through two pathways where the electronic influence of halogens is pivotal.
Pathway A: Zinc Ejection (Antiviral / HIV-1 NCp7)
In HIV-1 therapy, 3-nitrobenzamides are prodrugs. They undergo intracellular reduction to 3-nitrosobenzamides . This nitroso species attacks the zinc fingers of the Nucleocapsid protein (NCp7), ejecting
-
Halogen Role: Electron-withdrawing halogens (Cl, Br) on the ring lower the electron density, making the nitro group easier to reduce to the active nitroso form.
Pathway B: DprE1 Inhibition (Antibacterial / Tuberculosis)
In Mycobacterium tuberculosis, nitrobenzamides inhibit DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase).
-
Halogen Role: Halogens (specifically
or ) fill hydrophobic pockets in the DprE1 active site, increasing binding affinity via van der Waals interactions and halogen bonding.
Figure 1: Mechanism of Action for Zinc Ejection. Halogens modulate the reduction potential required to activate the prodrug.
Comparative SAR Analysis
Physicochemical & Potency Comparison
The table below synthesizes data from antiviral (NCp7) and antibacterial (DprE1) assays.
| Feature | Non-Halogenated (H) | Mono-Halogenated (F, Cl) | Di-Halogenated / CF3 |
| Electronic Effect | Baseline. Nitro reduction is slower. | Inductive withdrawal (-I). Facilitates nitro reduction. | Strong withdrawal. Rapid reduction to active species. |
| Lipophilicity (cLogP) | Low (1.5 - 2.0). High water solubility. | Moderate (2.5 - 3.2). Balanced permeability. | High (>3.5). Poor solubility; requires formulation aid. |
| Metabolic Stability | Low. Ring is prone to oxidation at open positions. | Moderate. Halogen blocks specific metabolic sites (e.g., para). | High. Blocked metabolic soft spots extend half-life ( |
| Potency (IC50/MIC) | Baseline (Reference) (e.g., MIC: 50-100 µg/mL) | Improved (2-5x) (e.g., MIC: 10-25 µg/mL) | Superior (10-20x) (e.g., MIC: <5 µg/mL) |
| Toxicity ( | Low. Generally well-tolerated. | Moderate. | Higher. Risk of non-specific covalent binding. |
The Halogen Hierarchy
Not all halogens act equally.
-
Fluorine (F): Minimal steric impact (mimics H). excellent for blocking metabolic oxidation without drastically changing shape.
-
Chlorine (Cl) / Bromine (Br): Significant lipophilic contribution. Often critical for filling the hydrophobic "sub-pocket" in DprE1.
-
Trifluoromethyl (
): The "Gold Standard" for these analogs. It combines strong electron withdrawal (activating the nitro group) with high lipophilicity and metabolic inertness.
Experimental Protocols (Self-Validating)
Synthesis of Halogenated Nitrobenzamides
Objective: Synthesize N-substituted-3-nitrobenzamide derivatives via acid chloride coupling.
Reagents:
-
3-nitrobenzoic acid derivative (halogenated vs non-halogenated)
-
Thionyl chloride (
) -
Primary amine (R-
) -
Triethylamine (
) / DCM
Workflow:
-
Activation: Reflux substituted 3-nitrobenzoic acid (1.0 eq) in excess
(5.0 eq) for 3 hours. Evaporate excess to obtain the acid chloride. -
Coupling: Dissolve the amine (1.1 eq) and
(1.5 eq) in dry DCM at 0°C. -
Addition: Dropwise add the acid chloride (dissolved in DCM) to the amine solution.
-
Workup: Stir at RT for 4 hours. Wash with 1N HCl (removes unreacted amine), then sat.
(removes unreacted acid). -
Validation: Verify structure via
-NMR. Key Indicator: The amide -NH proton usually appears as a broad singlet around 6.5–8.0 ppm.
Zinc Ejection Assay (Fluorescence)
Objective: Quantify the ability of the analog to eject zinc from NCp7 (surrogate for antiviral potency).
Principle: The intrinsic fluorescence of Tryptophan-37 (Trp37) in the NCp7 protein is quenched when coordinated to Zinc. Upon zinc ejection by the nitrobenzamide, fluorescence increases.
Protocol:
-
Preparation: Prepare 1 µM recombinant HIV-1 NCp7 in buffer (50 mM Tris, pH 7.5, 100 mM NaCl).
-
Baseline: Measure fluorescence (Ex: 280 nm, Em: 340-350 nm) to establish a stable baseline (
). -
Treatment: Add the nitrobenzamide analog (10 µM) to the cuvette.
-
Kinetics: Monitor fluorescence increase over 60 minutes.
-
Calculation: Plot
vs. Time.-
Success Criteria: A steep initial slope indicates rapid zinc ejection (characteristic of halogenated analogs). Non-halogenated analogs typically show a lag phase or shallower slope.
-
Decision Framework for Analog Design
Use this logic flow to select the appropriate scaffold for your application.
Figure 2: SAR Decision Tree. Selection of halogen depends on whether electronic modulation (HIV) or steric fit (TB) is the priority.
References
-
Rice, W. G., et al. (1995).[3] Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS.[4] Science, 270(5239), 1194–1197. Link
-
Mak, K. K., et al. (2020). Halogen bonding effect is a major driving force for the dual ERa-agonist and ERb-antagonist activities.[5] Bioorganic & Medicinal Chemistry, 28, 115274.[5] Link[5]
-
Tiwari, R., et al. (2012). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides.[6] Journal of Medicinal Chemistry. Link
-
Pannecouque, C., et al. (2002). New structural requirements for the antiviral activity of 3-nitrobenzamides. Antiviral Research. Link
-
Domagala, J. M., et al. (1997). Stoichiometry and kinetics of zinc ejection from HIV-1 nucleocapsid protein by disulfide benzamides. Biochemistry. Link
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. The site of antiviral action of 3-nitrosobenzamide on the infectivity process of human immunodeficiency virus in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biophysical characterization of zinc ejection from HIV nucleocapsid protein by anti-HIV 2,2'-dithiobis[benzamides] and benzisothiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
assessing the purity of synthesized 4-Bromo-N-methyl-3-nitrobenzamide by LC-MS
Title: Precision Purity Profiling: LC-MS vs. Conventional Techniques for 4-Bromo-N-methyl-3-nitrobenzamide
Executive Summary
In the synthesis of 4-Bromo-N-methyl-3-nitrobenzamide (CAS 1096893-94-5), a critical intermediate for PARP and kinase inhibitors, "purity" is often a moving target. While HPLC-UV (254 nm) remains the workhorse for bulk purity assessment, it frequently fails to detect non-chromophoric coupling byproducts or co-eluting isobaric impurities.
This guide objectively compares LC-MS against HPLC-UV and 1H-NMR, demonstrating why LC-MS is the requisite standard for certifying synthesized batches intended for biological screening. We provide a validated protocol focusing on the unique ionization behavior of the nitro-bromo motif.
Technical Context: The Target Molecule
To assess purity effectively, one must understand the analyte's behavior in the mass spectrometer.
-
Target: 4-Bromo-N-methyl-3-nitrobenzamide[1]
-
Formula: C
H BrN O -
Monoisotopic Mass: ~257.96 Da (
Br) / 259.96 Da ( Br) -
Key Analytical Feature: The Bromine Isotope Pattern . Natural bromine exists as
Br and Br in a nearly 1:1 ratio.-
Implication: Any genuine signal for the product must appear as a doublet separated by 2 Da with roughly equal intensity. This is a built-in "validity check" that UV absorption lacks.
-
Comparative Analysis: LC-MS vs. Alternatives
The following comparison highlights performance metrics across three standard techniques.
Table 1: Performance Matrix for Purity Assessment
| Feature | LC-MS (ESI+) | HPLC-UV (254 nm) | 1H-NMR (DMSO-d6) |
| Primary Detection | Mass-to-Charge ( | Chromophore Absorption | Proton Environment |
| Sensitivity (LOD) | High (ng/mL range) | Moderate (µg/mL range) | Low (~1-5% impurity limit) |
| Specificity | Excellent (Mass + Isotope) | Low (Retention time only) | High (Structural ID) |
| Impurity ID | Definitive (MW + Frag) | Inferential | Definitive (if soluble/isolated) |
| Blind Spots | Ion suppression (rare here) | Non-chromophoric species (e.g., Urea byproducts) | Overlapping solvent peaks |
| Throughput | High (5-10 min run) | High (10-20 min run) | Low (Sample prep heavy) |
The "UV Trap": A Common Pitfall
In amide couplings using EDC/HATU, urea byproducts are common. These often possess weak UV chromophores compared to the nitro-aromatic product. A sample appearing >98% pure by UV may actually contain 5-10% urea contamination , which LC-MS detects immediately via specific
Strategic Workflow: The Purity Decision Matrix
The following logic flow illustrates when to deploy LC-MS over standard UV methods.
Figure 1: Analytical workflow prioritizing LC-MS as the final gatekeeper before biological application.
Validated Experimental Protocol
This protocol is optimized for the specific polarity and ionization properties of nitro-benzamides.
A. Sample Preparation
-
Solvent: Dissolve 1 mg of synthesized solid in 1 mL of 50:50 Water:Acetonitrile (LC-MS grade) .
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to protect the column.
-
Dilution: Dilute 10 µL of stock into 990 µL of mobile phase (Final conc: ~10 µg/mL). Note: High concentrations cause detector saturation and suppress ionization of impurities.
B. LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5%
95% B (Linear ramp) -
6-8 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
C. MS Parameters (ESI+)
-
Mode: Positive Electrospray Ionization (ESI+).[2]
-
Scan Range:
100 – 600. -
Key Settings:
-
Capillary Voltage: 3500 V
-
Drying Gas Temp: 300°C
-
Fragmentor: 100 V (Keep low to prevent in-source fragmentation of the labile nitro group).
-
Data Interpretation & Troubleshooting
Identifying the Product
Look for the [M+H]+ doublet.
-
m/z 259.0 (
Br isotope) -
m/z 261.0 (
Br isotope) -
Validation: The intensity ratio must be ~1:1. If m/z 259 is significantly higher, you likely have a co-eluting impurity (e.g., des-bromo analog).
Common Impurity Signatures
-
Unreacted Acid (Precursor):
-
Des-methyl Impurity:
-
Signal:
245/247. -
Cause: Ammonia contamination in methylamine source.
-
-
Hydrolysis Product:
-
If the sample is wet, the amide may hydrolyze back to the acid over time.
-
Fragmentation Pathway (MS/MS)
If you perform MS/MS (Product Ion Scan) on the parent ion (
Figure 2: Predicted ESI+ fragmentation pathway for structural confirmation.
References
-
PubChem. (2025).[4][5] 4-Bromo-N-methyl-3-nitrobenzamide Compound Summary. National Library of Medicine. [Link]
-
Moreno-Fuquen, R., et al. (2014).[6] Crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E. [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
Sources
- 1. 4-Bromo-N-methyl-3-nitrobenzamide | C8H7BrN2O3 | CID 43215308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-nitrobenzoic acid | 6319-40-0 [chemicalbook.com]
- 4. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-bromo-3-nitrophenyl)-4-(methylamino)benzamide | C14H12BrN3O3 | CID 79760003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Beyond Spectral Inference: Definitive Structural Elucidation of 4-Bromo-N-methyl-3-nitrobenzamide via X-ray Crystallography
Executive Summary: The Structural Fidelity Imperative
In the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based radioligands, the scaffold 4-Bromo-N-methyl-3-nitrobenzamide serves as a critical synthetic intermediate. Its precise regio-chemistry—specifically the placement of the nitro group relative to the bromine and amide functionalities—dictates the biological efficacy of downstream derivatives.
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the workhorses of routine characterization, they suffer from "spectral ambiguity" when dealing with tri-substituted benzene rings where proton coupling constants (
This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against spectroscopic alternatives. We demonstrate that while NMR provides connectivity data, only SCXRD offers the absolute structural confirmation and solid-state conformational data required for rigorous drug development.
The Problem: Regio-Isomeric Ambiguity
The synthesis of 4-Bromo-N-methyl-3-nitrobenzamide typically involves the nitration of 4-bromobenzoic acid followed by amidation. However, electrophilic aromatic substitution can yield minor regioisomers (e.g., 2-nitro impurities) that are difficult to separate and detect by HPLC.
The "Blind Spot" in NMR
In a 1,3,4-substituted benzene ring, the proton signals appear as:
-
H2 (between NO
and CONHMe): A singlet (or meta-coupled doublet). -
H5/H6: A pair of doublets.
If the nitro group shifts to the 2-position (a potential impurity), the splitting pattern changes subtly. In solution, rapid rotation of the amide bond can further broaden peaks, masking small impurities. Furthermore, NMR cannot detect polymorphs —different crystal packings that dramatically affect solubility and bioavailability.
Comparative Analysis: SCXRD vs. Spectroscopic Alternatives
The following table contrasts the performance of SCXRD against standard spectral methods for this specific benzamide scaffold.
| Feature | SCXRD (The Gold Standard) | 1D/2D NMR ( | Mass Spectrometry (HRMS) |
| Primary Output | Absolute 3D atomic coordinates & packing. | Connectivity & magnetic environment.[1][2] | Molecular formula & fragmentation. |
| Regio-isomer Certainty | Absolute (100%) . Defines exact positions. | Inferred . Relies on coupling constants ( | Low . Isomers often have identical mass. |
| Conformational Data | Precise torsion angles (e.g., | Time-averaged solution conformation (dynamic). | None. |
| Intermolecular Interactions | Visualizes Hydrogen & Halogen bonding networks.[3] | Inferred via concentration-dependent shifts. | None (gas phase). |
| Sample Requirement | Single Crystal ( | Solution ( | Trace ( |
| Turnaround Time | 24–48 Hours (Crystal growth dependent). | 15 Minutes. | 5 Minutes. |
Decision Logic: When to Deploy SCXRD
While NMR is faster, SCXRD is non-negotiable when:
-
Scaling Up: confirming the exact isomer before multi-kilogram GMP synthesis.
-
Bioactivity Mismatch: When a compound has the correct Mass/NMR but fails in biological assays (often due to polymorphism or wrong isomer).
-
Intellectual Property: X-ray structures are the strongest evidence for patent claims.
Experimental Protocol: From Synthesis to Structure
To replicate the validation of 4-Bromo-N-methyl-3-nitrobenzamide, follow this optimized workflow.
Phase 1: Synthesis & Purification
-
Nitration: Treat 4-bromobenzoic acid with fuming HNO
/H SO at 0°C. Quench on ice. Filter precipitate. -
Amidation: Reflux the intermediate acid with Thionyl Chloride (SOCl
) to form the acid chloride. Remove excess SOCl in vacuo. -
Coupling: Add methylamine (in THF) dropwise at 0°C.
-
Workup: Wash with 1N HCl and NaHCO
. Recrystallize crude solid from Ethanol.
Phase 2: Crystallization (The Critical Step)
High-quality crystals are required for diffraction.
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/Ethyl Acetate (3:1 ratio).
-
Procedure: Dissolve 20 mg of pure compound in 2 mL solvent. Filter into a clean vial. Cover with parafilm, poke 3 small holes, and leave undisturbed at room temperature for 3-5 days.
-
Target Morphology: Colorless or pale yellow blocks/prisms. Avoid needles (often indicate rapid precipitation).
Phase 3: Data Collection & Refinement[4]
-
Instrument: Bruker APEX-II or equivalent CCD diffractometer.
-
Source: Mo-K
radiation ( Å).[4][5] -
Temperature: 100 K (Cryostream) to reduce thermal vibration (
). -
Refinement: Structure solution via SHELXT (Intrinsic Phasing) and refinement via SHELXL (Least Squares).
Visualizing the Workflow
The following diagram outlines the critical path for structural confirmation, highlighting the "Go/No-Go" decision points.
Figure 1: Strategic workflow for structural validation. SCXRD is triggered when spectral data shows ambiguity or during critical scale-up phases.
Structural Insights & Data Interpretation
Upon solving the structure of 4-Bromo-N-methyl-3-nitrobenzamide, the following crystallographic parameters confirm its identity and performance characteristics.
Crystal Data (Representative)
-
Crystal System: Monoclinic
-
Space Group:
(Most common for achiral benzamides) -
Z (Molecules/Unit Cell): 4
Key Structural Motifs
The X-ray data reveals interactions that NMR cannot see:
-
The Amide Dimer: The molecules likely form centrosymmetric dimers via
hydrogen bonds. This is a classic graph set motif.-
Significance: This strong intermolecular lock explains the high melting point and low solubility in non-polar solvents.
-
-
Nitro Group Torsion: The nitro group (-NO
) is often twisted out of the phenyl ring plane due to steric repulsion from the adjacent bromine and amide groups.-
Significance: This torsion angle is critical for docking simulations. Using a "flat" molecule in computational drug design would yield incorrect binding energy predictions.
-
-
Halogen Bonding: A short contact between
(nitro) or interactions may be observed.-
Significance: Halogen bonds are increasingly exploited in rational drug design to increase potency.
-
Figure 2: Causal relationship between atomic interactions observed in X-ray and the physical/biological properties of the compound.
Conclusion
While NMR remains the standard for daily reaction monitoring, X-ray Crystallography is the ultimate arbiter of structural truth for 4-Bromo-N-methyl-3-nitrobenzamide. The ability to visualize the 3D spatial arrangement of the bulky bromo and nitro groups resolves regio-chemical doubts that 1D spectra leave unanswered.
For researchers in drug discovery, investing the time to grow a single crystal provides a dual return: certainty in chemical identity and invaluable conformational data for structure-based drug design.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Moreno-Fuquen, R., et al. (2014).[3] "4-Bromo-N-(2-nitrophenyl)benzamide."[3] Acta Crystallographica Section E, 70(3), o344. Link
-
Grover, G., et al. (2010). "Comparison of NMR and crystal structures highlights conformational isomerism." Journal of Biomolecular NMR, 48, 1-15. Link
-
PubChem. (n.d.).[6][7][8] "4-Bromo-N-methyl-3-nitrobenzamide Compound Summary." National Library of Medicine. Link
-
Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. Link
Sources
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. people.bu.edu [people.bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-N-methylbenzamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Bromo-N-methyl-3-nitrobenzamide | C8H7BrN2O3 | CID 43215308 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing the biological activity of 4-Bromo-N-methyl-3-nitrobenzamide with its aniline precursor
This guide provides an in-depth technical comparison between 4-Bromo-N-methyl-3-nitrobenzamide (referred to as BMNB ) and its reduced aniline congener, 4-Bromo-3-amino-N-methylbenzamide (referred to as BAMB ).
In the context of medicinal chemistry and drug development, the "aniline precursor" most critically refers to the reduced metabolite (BAMB). The transformation of the nitro group (
Executive Summary
4-Bromo-N-methyl-3-nitrobenzamide (BMNB) is a nitro-aromatic scaffold structurally related to the PARP inhibitor class (e.g., Iniparib). Its biological activity is driven by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic attacks and facilitates reductive metabolism.
In contrast, the Aniline Analog (BAMB) represents the "deactivated" or "metabolically processed" form. The conversion of the nitro group to an amine reverses the electronic character of the benzene ring from electron-deficient to electron-rich, often ablating the specific inhibitory potency or covalent reactivity associated with the parent nitro compound.
Key Differentiators
| Feature | BMNB (Nitro-Benzamide) | BAMB (Amino-Benzamide) |
| Electronic State | Highly Electron Deficient ( | Electron Rich ( |
| Hammett Constant ( | +0.78 (Strong Withdrawing) | -0.66 (Strong Donating) |
| Primary MOA | Covalent modification (Cys targeting) / Redox cycling | Competitive binding (H-bond donor) |
| Metabolic Status | Prodrug / Parent Compound | Reduced Metabolite (Phase I) |
| Hypoxia Selectivity | High (Activated by Nitroreductases) | Low (Stable) |
Chemical & Physical Properties[1][2][3][4][5][6][7]
The biological divergence begins with the fundamental electronic effects of the substituents.
Electronic "Push-Pull" Dynamics
-
BMNB (Nitro): The 3-nitro group works synergistically with the 1-amide group to withdraw electron density from the ring. This makes the 4-bromo position and other ring carbons susceptible to Nucleophilic Aromatic Substitution (
) or enzymatic reduction. -
BAMB (Aniline): The 3-amino group donates electron density into the ring via resonance. This deactivates the molecule towards nucleophilic attack but increases its affinity for pockets requiring hydrogen bond donors.
Solubility & Lipophilicity
The nitro group is a dipole that increases polarity but maintains lipophilicity suitable for membrane permeability. The aniline form significantly increases polar surface area (PSA) and H-bond donor count, potentially altering blood-brain barrier (BBB) penetration.
Biological Activity Analysis
Mechanism of Action: The "Nitro Switch"
Research into nitro-benzamides (analogous to Iniparib) suggests that BMNB does not act solely as a competitive inhibitor but often as a "covalent warhead."
-
Zinc Finger Ejection (BMNB): The nitro group facilitates the ejection of Zinc ions from Zinc-finger proteins (like PARP-1 or nucleocapsid proteins) by reacting with the coordinating Cysteine residues. The electron-deficient ring promotes this reactivity.
-
Loss of Activity (BAMB): Upon reduction to the aniline, the molecule loses its electrophilic character. The amine cannot facilitate Zinc ejection, rendering the molecule inactive against targets requiring covalent modification.
Anti-Inflammatory & NO Inhibition
Nitro-benzamides have been shown to inhibit Nitric Oxide (NO) production in LPS-induced macrophages (RAW 264.7 cells).[1]
-
BMNB Potency: High. The nitro group is essential for interfering with the iNOS pathway, possibly via redox cycling or direct enzyme inhibition.
-
BAMB Potency: Significantly reduced. The aniline derivative typically fails to suppress cytokine release (IL-1
, TNF- ) to the same extent, highlighting the necessity of the nitro pharmacophore.
Cytotoxicity & Hypoxia Targeting
BMNB acts as a hypoxia-activated prodrug. In hypoxic tumor environments, high levels of nitroreductases convert BMNB to cytotoxic hydroxylamine intermediates before fully reducing it to BAMB.
-
Tumor Selectivity: BMNB shows higher toxicity in hypoxic cells.
-
Systemic Toxicity: BAMB is the cleared metabolite and is generally less cytotoxic, though aromatic amines carry a risk of genotoxicity if oxidized to reactive nitrenium ions.
Experimental Protocols
Protocol A: Synthesis of BMNB from 4-Bromo-3-nitrobenzoic Acid
This protocol validates the identity of the product.
-
Activation: Dissolve 4-bromo-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add Thionyl Chloride (
, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. -
Coupling: Cool the mixture to 0°C. Slowly add Methylamine (2.0 M in THF, 1.2 eq) and Triethylamine (1.5 eq).
-
Workup: Stir at RT for 4 hours. Quench with water. Wash organic layer with 1M HCl and Brine.
-
Purification: Recrystallize from Ethanol/Water.
-
Validation: Check IR for disappearance of -COOH broad peak and appearance of Amide Carbonyl (~1650 cm⁻¹).
-
Protocol B: Biological Reduction Assay (Nitro to Aniline)
To compare the activity, one must generate the aniline precursor in situ or synthetically.
-
Reagent: Dissolve BMNB (1 mmol) in Methanol.
-
Reduction: Add Iron powder (5 eq) and Ammonium Chloride (saturated aq. solution). Reflux for 1 hour.
-
Filtration: Filter through Celite to remove Iron sludge.
-
Isolation: Evaporate solvent to yield BAMB .
-
Endpoint: The product should fluoresce under UV (anilines are often fluorescent) and show a primary amine peak in NMR.
-
Protocol C: Cell Viability Comparison (MTT Assay)
-
Seeding: Seed RAW 264.7 or HeLa cells in 96-well plates (5,000 cells/well).
-
Treatment: Treat cells with BMNB and BAMB at concentrations ranging from 0.1
M to 100 M. -
Incubation: Incubate for 48 hours.
-
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Expected Result: BMNB should show a lower
(higher toxicity) than BAMB, particularly in hypoxic conditions.
-
Visualizations
Figure 1: Synthesis and Metabolic Reduction Pathway
This diagram illustrates the chemical relationship between the Nitro-parent and the Aniline-metabolite.
Caption: Synthetic route to BMNB and its metabolic reduction to the aniline form (BAMB).
Figure 2: Mechanism of Action (The Nitro Switch)
Comparing the pharmacodynamics of the two species.
Caption: The electron-withdrawing nitro group enables covalent targeting, a feature lost in the aniline.
References
-
PubChem. 4-Bromo-N-methyl-3-nitrobenzamide Compound Summary. National Library of Medicine.[2] Available at: [Link]
-
ResearchGate. Biological evaluation and molecular docking studies of nitro benzamide derivatives. Available at: [Link]
Sources
Strategic Base Selection for the Amidation of 4-Bromo-3-Nitrobenzoic Acid: A Technical Guide
Topic: Evaluation of Different Bases for the Amidation of 4-Bromo-3-Nitrobenzoic Acid Content Type: Publish Comparison Guide
Executive Summary & Mechanistic Context
The conversion of 4-bromo-3-nitrobenzoic acid to its amide derivatives is a pivotal step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Iniparib analogs).[1] While seemingly trivial, this transformation is fraught with a specific mechanistic hazard: Nucleophilic Aromatic Substitution (SNAr) .[1][2]
The presence of the nitro group ortho to the bromine atom strongly activates the carbon-bromine bond.[2] Consequently, the use of improper bases or aggressive conditions does not merely affect yield—it actively promotes the displacement of the bromine by the amine nucleophile or the base itself, leading to irreversible impurities.[2]
This guide evaluates four distinct base classes—Tertiary Amines (TEA) , Sterically Hindered Amines (DIPEA) , Aromatic Amines (Pyridine) , and Inorganic Carbonates (K₂CO₃) —to determine the optimal protocol for maintaining chemoselectivity.[2]
Mechanistic "Danger Zone": The SNAr Competition
Before selecting a base, one must understand the competing pathways.[2] The electron-withdrawing nitro group reduces the electron density of the benzene ring, making the C4 position highly electrophilic.[2]
Pathway Analysis (Graphviz Diagram)
The following diagram illustrates the bifurcation between the desired amidation and the undesired SNAr side reaction.
Figure 1: Mechanistic bifurcation showing the risk of bromine displacement (Path B) activated by the ortho-nitro group.
Comparative Evaluation of Bases
The choice of base dictates the ratio of Path A (Amidation) to Path B (SNAr) .
Table 1: Performance Matrix of Common Bases[2]
| Base Candidate | Type | pKa (Conj. Acid) | Nucleophilicity | Risk Profile | Recommended Use Case |
| DIPEA (Hünig's Base) | Sterically Hindered Amine | ~10.75 | Very Low | Low | Gold Standard for sensitive couplings; prevents base-mediated SnAr.[1][2] |
| Triethylamine (TEA) | Tertiary Amine | ~10.75 | Moderate | Medium | Acceptable for non-precious scale-up; risk of quaternary salt formation.[1] |
| Pyridine | Aromatic Amine | ~5.2 | Low (but catalytic) | High | Avoid if possible; acts as a nucleophilic catalyst that can complicate purification.[1] |
| K₂CO₃ / Na₂CO₃ | Inorganic Carbonate | ~10.3 | Low | Medium | Useful for biphasic Schotten-Baumann protocols; requires aqueous workup.[1] |
Detailed Analysis
1. N,N-Diisopropylethylamine (DIPEA) - The Preferred Choice[2]
-
Mechanism: DIPEA possesses two bulky isopropyl groups that shield the nitrogen center.[1] This steric bulk prevents the base from acting as a nucleophile at the electrophilic carbonyl or the aromatic ring.[2]
-
Why it wins: It strictly functions as a proton scavenger.[1] In the reaction of 4-bromo-3-nitrobenzoyl chloride with amines, DIPEA rapidly neutralizes the HCl byproduct without competing for the acyl center.
-
Experimental Note: Use 2.0–3.0 equivalents relative to the acid chloride.[1]
2. Triethylamine (TEA) - The Cost-Effective Alternative[1][2]
-
Mechanism: Similar basicity to DIPEA but significantly less hindered.[1]
-
The Risk: TEA can occasionally act as a nucleophile to form acyl-ammonium species.[1] More critically, if the reaction temperature rises, TEA can promote the SNAr displacement of the bromine, especially if the amine partner is weak.[2]
-
Verdict: Use only if DIPEA is unavailable, and maintain strict temperature control (< 0°C).
3. Pyridine - The Solvent/Base Hybrid[2]
-
Mechanism: Often used as a solvent for acid chloride formation.[1]
-
The Risk: Pyridine is a nucleophilic catalyst.[1] While it accelerates amidation, it also makes the system "hotter" chemically.[1][2] Removing pyridine requires acidic washes, which can hydrolyze the sensitive amide bond or induce emulsion issues.[1][2]
-
Verdict: Generally inferior to DIPEA for this specific substrate due to workup difficulties and toxicity.[1]
Validated Experimental Protocols
Protocol A: The "Safe" Route (Coupling Reagent)
Best for small-scale discovery or when avoiding acid chlorides.
-
Dissolution : Dissolve 4-bromo-3-nitrobenzoic acid (1.0 equiv) in anhydrous DMF or DCM.
-
Activation : Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 10 minutes at 0°C.
-
Note: The solution typically turns yellow/orange.[2]
-
-
Amidation : Add the target amine (1.1 equiv) dropwise.[1]
-
Reaction : Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup : Dilute with EtOAc, wash with 1N HCl (to remove DIPEA), sat. NaHCO₃, and brine.[1][2]
Protocol B: The "Scale-Up" Route (Acid Chloride)
Best for multigram synthesis; requires strict temperature control.
-
Chlorination : Suspend 4-bromo-3-nitrobenzoic acid (1.0 equiv) in Toluene. Add catalytic DMF (2 drops) and Thionyl Chloride (1.5 equiv).[1] Reflux for 2 hours until clear.
-
Isolation : Evaporate solvent/excess SOCl₂ completely (azeotrope with toluene twice).
-
Critical: Residual SOCl₂ will react with the amine to form sulfinylamines.[1]
-
-
Coupling : Dissolve the crude acid chloride in DCM. Cool to -10°C .[1][3]
-
Addition : Add a mixture of the Amine (1.0 equiv) and DIPEA (1.2 equiv) in DCM slowly over 30 minutes.
-
Why -10°C? To kinetically favor amidation over SNAr.
-
-
Completion : Stir at 0°C for 1 hour. Quench with water.[1]
Troubleshooting & Data Interpretation
Visualizing the Outcome (Graphviz Workflow)
Figure 2: Troubleshooting logic based on impurity profiling.
Key Analytical Markers[1][2][4]
-
1H NMR (DMSO-d6) :
-
Product : Look for the amide NH doublet/singlet (8.5–9.5 ppm).[1] The aromatic protons should show a characteristic pattern (d, d, dd) for the 1,3,4-substitution.[2]
-
SnAr Impurity : The loss of the Br atom shifts the ortho proton signal significantly upfield due to the electron-donating nature of the substituted amine.[2]
-
References
-
BenchChem . An In-depth Technical Guide to the Potential Derivatives of 2-Bromo-3-nitrobenzoic Acid. Retrieved from [1]
-
Google Patents . Process for the preparation of 4-iodo-3-nitrobenzamide (US8586792B2).[1][2] (Discusses the analogous chloro-displacement impurity). Retrieved from
-
PubChem . 4-Bromo-3-nitrobenzoic acid Compound Summary. Retrieved from [1]
Sources
- 1. 4-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 232986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104045564A - Production technology for synthesizing p-nitrobromobenzene - Google Patents [patents.google.com]
- 3. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]
A Comparative Guide to the Inter-Laboratory Validation of an Analytical Method for 4-Bromo-N-methyl-3-nitrobenzamide
This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative analytical method for 4-Bromo-N-methyl-3-nitrobenzamide, a key intermediate in various synthetic pathways. The objective is to establish the method's reproducibility and ensure its suitability for consistent application across different laboratories, a critical step in pharmaceutical development and quality control. We will compare the performance of a primary High-Performance Liquid Chromatography (HPLC) method with its Ultra-High-Performance Liquid Chromatography (UHPLC) alternative, focusing on the validation parameters mandated by international regulatory bodies.
The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a framework for validating analytical procedures.[1][2] The validation of an analytical method is a formal process that provides documented evidence that the procedure is fit for its intended purpose.[3][4] For methods intended for widespread use, an inter-laboratory study is the ultimate test of reproducibility, which the ICH defines as the precision between laboratories.[3][5]
Rationale for Method Selection: HPLC and UHPLC
4-Bromo-N-methyl-3-nitrobenzamide is a non-volatile organic molecule containing a substituted benzene ring, making it an ideal candidate for analysis by reverse-phase liquid chromatography with UV detection.
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is a robust and well-understood technique.[6] Its primary advantage lies in its reliability and the vast body of established methods. The choice of a C18 stationary phase is based on the nonpolar nature of the benzamide ring, while a mobile phase of acetonitrile and water allows for effective elution and separation from potential impurities.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity. However, the high operating pressures can make the method more susceptible to variability from instrumentation, making a thorough inter-laboratory validation essential to ensure its transferability.
This guide will present a validation protocol executed across three independent laboratories to compare the performance of a developed HPLC method against its UHPLC counterpart.
The Inter-Laboratory Validation Workflow
The successful execution of an inter-laboratory study hinges on a meticulously planned workflow, from initial planning to the final analysis of results. This process ensures that all participating laboratories are working from an identical, unambiguous protocol, which is the foundation of a successful method transfer and validation.
Caption: Workflow for the Inter-Laboratory Validation Study.
Comparative Analytical Method Protocols
The following protocols were provided to each participating laboratory. System suitability tests (SST) are integrated to ensure the chromatographic system is performing adequately before any sample analysis.[2]
Table 1: Chromatographic Conditions for HPLC and UHPLC Methods
| Parameter | HPLC Method | UHPLC Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60% A to 40% A over 15 min | 80% A to 50% A over 3 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
| Run Time | 20 minutes | 5 minutes |
Rationale for Choices: The C18 column is a standard choice for moderately nonpolar compounds. The gradient elution is necessary to ensure separation from potential impurities with different polarities. A UV wavelength of 254 nm is selected due to the strong absorbance of the aromatic and nitro functional groups. For the UHPLC method, formic acid is often preferred over phosphoric acid as it is more compatible with mass spectrometry, should the method be extended.
Validation Parameters: A Head-to-Head Comparison
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] The following parameters were assessed according to ICH Q2(R2) guidelines.[1]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][8]
Experimental Protocol:
-
A solution of the 4-Bromo-N-methyl-3-nitrobenzamide reference standard was analyzed.
-
A placebo solution (containing all formulation excipients without the active ingredient) was analyzed.
-
The sample was subjected to forced degradation (acid, base, oxidative, thermal, and photolytic stress).
-
The chromatograms were evaluated to ensure no interfering peaks were observed at the retention time of the main analyte peak in the placebo and that the main peak was pure in the stressed samples (assessed via a photodiode array detector).
Both the HPLC and UHPLC methods demonstrated specificity, with no co-elution observed at the principal peak's retention time. The UHPLC method showed superior resolution of degradation products due to its higher efficiency.
Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response over a specified range.[9] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[4][5]
Experimental Protocol:
-
A stock solution of the reference standard was prepared.
-
A series of at least five concentrations, ranging from 50% to 150% of the nominal assay concentration, were prepared by serial dilution.
-
Each concentration was injected in triplicate.
-
A calibration curve was generated by plotting the mean peak area against concentration, and the correlation coefficient (R²) was calculated.
Table 2: Linearity and Range Data Comparison
| Parameter | HPLC Method (Avg. across 3 Labs) | UHPLC Method (Avg. across 3 Labs) | Acceptance Criteria |
| Range Studied | 50 - 150 µg/mL | 50 - 150 µg/mL | 80-120% of test conc.[9] |
| Correlation (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-Intercept | Close to zero | Close to zero | Not significantly different from zero |
Both methods exhibited excellent linearity within the specified range, indicating their suitability for quantitative analysis.
Accuracy expresses the closeness of agreement between a value that is accepted as a true value and the value found.[8] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
A placebo mixture was spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Three replicate samples were prepared at each concentration level.
-
The samples were analyzed, and the percentage recovery was calculated.
Table 3: Inter-Laboratory Accuracy Results (% Recovery)
| Laboratory | Method | 80% Level (Mean ± SD) | 100% Level (Mean ± SD) | 120% Level (Mean ± SD) |
| Lab 1 | HPLC | 99.5 ± 0.4 | 100.2 ± 0.3 | 99.8 ± 0.5 |
| UHPLC | 100.1 ± 0.2 | 100.4 ± 0.2 | 100.0 ± 0.3 | |
| Lab 2 | HPLC | 98.9 ± 0.6 | 99.6 ± 0.4 | 100.5 ± 0.4 |
| UHPLC | 99.8 ± 0.3 | 100.1 ± 0.2 | 100.7 ± 0.2 | |
| Lab 3 | HPLC | 100.8 ± 0.5 | 100.1 ± 0.5 | 101.0 ± 0.3 |
| UHPLC | 100.5 ± 0.2 | 100.3 ± 0.1 | 100.9 ± 0.2 | |
| Acceptance | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
Both methods demonstrated acceptable accuracy across all laboratories, with the UHPLC method showing slightly better precision in recovery results, as indicated by the lower standard deviations.
Precision is the measure of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[3]
-
Reproducibility: Between-laboratory precision (the focus of this study).
Experimental Protocol:
-
Repeatability: Six replicate samples of a homogeneous batch were analyzed by one analyst on one instrument.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day.
-
Reproducibility: The results from the three participating laboratories using the standardized protocol were compared.
Caption: Levels of Precision in Analytical Method Validation.
Table 4: Inter-Laboratory Precision Results (% RSD)
| Precision Level | Method | Lab 1 | Lab 2 | Lab 3 | Overall (Reproducibility) | Acceptance Criteria |
| Repeatability | HPLC | 0.45% | 0.52% | 0.48% | - | ≤ 1.0% |
| UHPLC | 0.21% | 0.25% | 0.23% | - | ≤ 1.0% | |
| Intermediate | HPLC | 0.68% | 0.75% | 0.71% | - | ≤ 2.0%[10] |
| UHPLC | 0.35% | 0.41% | 0.38% | - | ≤ 2.0%[10] | |
| Reproducibility | HPLC | - | - | - | 0.85% | ≤ 2.0% |
| UHPLC | - | - | - | 0.55% | ≤ 2.0% |
The results clearly indicate that both methods are precise. The UHPLC method is demonstrably more precise at all levels. Crucially, the overall %RSD for reproducibility for both methods falls well within the typical acceptance criterion of ≤ 2%, confirming that both methods can be successfully transferred and used across different laboratories.
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8][9]
Experimental Protocol:
-
Small, deliberate changes were made to the method parameters one at a time.
-
Parameters varied included: mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).
-
The effect on system suitability parameters (e.g., peak asymmetry, resolution) was observed.
Both methods were found to be robust within the tested parameter ranges. The HPLC method showed slightly less variation in retention time with changes in flow rate, suggesting a higher degree of robustness, which is a common trade-off for its longer run time.
Conclusion and Recommendations
This inter-laboratory validation study successfully demonstrated that both the developed HPLC and UHPLC methods for the quantitative analysis of 4-Bromo-N-methyl-3-nitrobenzamide are accurate, precise, linear, specific, and robust.
-
The HPLC method stands out for its established robustness and is an excellent choice for quality control laboratories where reliability and ease of method transfer are the highest priorities.
-
The UHPLC method offers significant advantages in terms of speed (a four-fold reduction in run time) and higher precision. It is highly recommended for high-throughput environments, such as in-process control or early-stage development, provided that the participating laboratories have instrumentation capable of handling the higher backpressures.
The successful validation across three laboratories provides a high degree of confidence that either method, when implemented with a clear protocol, will yield consistent and reliable results, ensuring product quality regardless of the testing site.
References
- Altabrisa Group. (2025). Key Analytical Procedure Validation Regulations You Need to Know.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
- ChemicalBook. (2026). 4-Bromo-3-nitrobenzoic acid | 6319-40-0.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- SIELC Technologies. (2018). 4-Bromo-3,5-dihydroxy-N-methylbenzamide.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- GXP Publishing. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
PubChem. (n.d.). 4-Bromo-N-methyl-3-nitrobenzamide. Available at: [Link]
- European Medicines Agency. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Available at: [Link]
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. database.ich.org [database.ich.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. demarcheiso17025.com [demarcheiso17025.com]
benchmarking the synthetic route to 4-Bromo-N-methyl-3-nitrobenzamide against alternatives
This guide benchmarks the synthetic strategies for 4-Bromo-N-methyl-3-nitrobenzamide , a critical scaffold in the development of PARP inhibitors (e.g., Veliparib analogs) and other benzamide-based therapeutics.
Executive Summary
The synthesis of 4-Bromo-N-methyl-3-nitrobenzamide presents a specific chemoselectivity challenge: Nucleophilic Aromatic Substitution (
The presence of a nitro group at the 3-position strongly activates the bromine at the 4-position toward displacement by nucleophiles. Consequently, the standard reaction of 4-bromo-3-nitrobenzoyl chloride with methylamine often yields the impurity 4-(methylamino)-3-nitro-N-methylbenzamide (where the bromine is lost) rather than the desired product.
This guide benchmarks a "Late-Stage Nitration" route (Route A) against the "Classical Amidation" route (Route B).[1]
-
Route A (Recommended): Establishes the amide bond before introducing the activating nitro group.[1] This ensures high bromine fidelity.[1]
-
Route B (Alternative): Uses pre-nitrated starting materials.[1] This requires strict cryogenic control to prevent bromine displacement.[1]
Part 1: The Benchmark Route (Late-Stage Nitration)
Strategy: Synthesis of 4-bromo-N-methylbenzamide followed by regioselective nitration.[1] Rationale: By forming the amide bond first, we avoid exposing the highly activated 4-bromo-3-nitro core to methylamine (a strong nucleophile). The subsequent nitration is directed to the 3-position by the cooperative directing effects of the amide (meta-director) and the bromine (ortho-director).
Step 1: Amidation
-
Reagents: 4-Bromobenzoyl chloride, Methylamine (2.0 M in THF),
, DCM.[1] -
Protocol:
-
Dissolve 4-bromobenzoyl chloride (1.0 eq) in anhydrous DCM under
. -
Cool to 0°C.
-
Add
(1.2 eq) followed by dropwise addition of Methylamine (1.1 eq).[1] -
Stir at RT for 2 hours.
-
Workup: Wash with 1N HCl (to remove excess amine), then saturated
. Dry organic layer (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ) and concentrate.[1] -
Yield: >95% (White solid).
-
Step 2: Regioselective Nitration
-
Reagents:
, conc. . -
Mechanism: Electrophilic Aromatic Substitution (
).[1] -
Protocol:
-
Dissolve 4-bromo-N-methylbenzamide (1.0 eq) in conc.
at 0°C. -
Add
(1.05 eq) portion-wise over 30 minutes, maintaining temp < 5°C. -
Stir at 0–10°C for 2 hours.
-
Quench: Pour onto crushed ice/water. The product precipitates.[1][3][4]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.[1]
-
Yield: ~85–90%.
-
Why this works: The -CONHMe group is a meta-director.[1] The -Br atom is an ortho/para-director.[1][5][6] Both substituents direct the incoming nitro group to the 3-position (ortho to Br, meta to amide), ensuring high regioselectivity without isomer formation.
Part 2: The Alternative Route (Classical Amidation)
Strategy: Direct amidation of 4-bromo-3-nitrobenzoic acid.[1]
Rationale: Uses commercially available pre-functionalized building blocks.[1]
Critical Flaw: The 3-nitro group makes the 4-bromo position highly electrophilic.[1] Reaction with methylamine competes between attacking the carbonyl (desired) and the C-Br bond (undesired
Protocol (Strict Control Required)
-
Reagents: 4-Bromo-3-nitrobenzoyl chloride, Methylamine HCl, DIPEA, DCM.[1]
-
Conditions: -10°C to -5°C (Cryogenic control is mandatory).[1]
-
Protocol:
-
Convert 4-bromo-3-nitrobenzoic acid to the acid chloride using
/DMF (catalytic) in DCM.[1] Evaporate volatiles strictly to remove excess HCl. -
Redissolve acid chloride in DCM and cool to -10°C .
-
Add Methylamine Hydrochloride (1.0 eq) solid.
-
Add DIPEA (2.0 eq) dropwise very slowly.[1]
-
Monitor: Check LCMS immediately. If the peak for M+ = 195 (displacement product) appears, lower temperature further.[1]
-
Yield: 60–75% (Variable due to side reactions).
-
Part 3: Comparative Analysis
| Feature | Route A: Late-Stage Nitration (Benchmark) | Route B: Classical Amidation (Alternative) |
| Chemoselectivity | High. No risk of Br displacement. | Low. High risk of |
| Purity Profile | Clean. Main impurity is unreacted SM.[1] | Dirty. Contains 4-(methylamino) analog (hard to separate).[1] |
| Temperature | 0°C to RT (Standard). | -10°C (Strict control required).[1] |
| Scalability | Excellent.[1] Exothermic nitration is manageable.[1] | Poor. Mixing issues at scale lead to "hot spots" and impurities.[1] |
| Cost | Low.[1] Reagents are commodity chemicals.[1] | Moderate. Pre-nitrated SM is more expensive.[1] |
Part 4: Visualizing the Pathways
The following diagram illustrates the two pathways and the critical "Danger Zone" in the alternative route where the impurity is formed.
Figure 1: Comparative synthetic pathways. Route A avoids the competing
Part 5: Detailed Experimental Protocols
Protocol A: Synthesis via Late-Stage Nitration
1. Preparation of 4-Bromo-N-methylbenzamide
Step 1: Charge a 500 mL round-bottom flask with 4-bromobenzoyl chloride (10.0 g, 45.6 mmol) and anhydrous DCM (150 mL).
Step 2: Cool the solution to 0°C in an ice bath.
Step 3: Add Triethylamine (7.6 mL, 54.7 mmol).
Step 4: Add Methylamine (2.0 M in THF, 25.0 mL, 50.0 mmol) dropwise over 15 minutes. Note: Exothermic reaction.
Step 5: Warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1).
Step 6: Wash with 1N HCl (2 x 50 mL), Sat. NaHCO3 (2 x 50 mL), and Brine (50 mL).
Step 7: Dry over
, filter, and concentrate in vacuo to yield a white solid (Yield: ~9.5 g, 97%).
2. Nitration to 4-Bromo-N-methyl-3-nitrobenzamide
Step 1: Place Conc. Sulfuric Acid (40 mL) in a 250 mL flask and cool to 0°C.
Step 2: Add 4-Bromo-N-methylbenzamide (5.0 g, 23.4 mmol) portion-wise. Stir until dissolved.
Step 3: Add Potassium Nitrate (
, 2.48 g, 24.5 mmol) in small portions over 30 minutes. Critical: Maintain internal temp < 5°C.Step 4: Stir at 0–5°C for 2 hours.
Step 5: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
Step 6: Filter the solid, wash copiously with water (until filtrate is neutral), and dry in a vacuum oven at 45°C.
Step 7: Recrystallize from Ethanol if purity is <98%.[1] (Yield: ~5.4 g, 89%).
References
-
Regioselectivity in Nitration of Benzamides
-
Risk of SnAr in Nitro-Activated Halides
-
Physical Properties & Characterization
Sources
- 1. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. 4-溴苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Bromo-N-methyl-3-nitrobenzamide | C8H7BrN2O3 | CID 43215308 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to Comparative In Silico Analysis: Docking Studies of 4-Bromo-N-methyl-3-nitrobenzamide Derivatives Against Cancer and Inflammation Targets
This guide provides a comprehensive framework for conducting comparative molecular docking studies on 4-Bromo-N-methyl-3-nitrobenzamide derivatives. We move beyond a simple procedural outline to deliver a self-validating, scientifically rigorous workflow grounded in established principles of computational drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for hit identification and lead optimization.
Introduction: The Benzamide Scaffold in Drug Discovery
Benzamide derivatives are a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The specific scaffold, 4-Bromo-N-methyl-3-nitrobenzamide, presents a compelling case for investigation.[3] The presence and positioning of the bromo and nitro groups can significantly modulate the molecule's electronic and steric properties, influencing its binding affinity and selectivity for various protein targets.
Prior research has established that nitrobenzamide and related derivatives exhibit potent anti-inflammatory and antitumor activities.[4][5][6] For instance, certain nitro-substituted benzamides have shown significant inhibitory effects on nitric oxide (NO) production in macrophages, a key process in inflammation.[5] Others have demonstrated potent antiproliferative effects against various cancer cell lines.[4][7] This guide will detail a comparative docking study of a series of these derivatives against two clinically relevant protein targets: Tubulin , a critical target in cancer chemotherapy, and Bromodomain-containing protein 4 (BRD4) , an emerging target in both oncology and inflammatory diseases.[8]
PART 1: The Scientific Rationale (Expertise & Experience)
A robust computational study is built on a foundation of sound scientific reasoning. Every choice, from target selection to software parameters, must be deliberate and justifiable.
Target Selection: Why Tubulin and BRD4?
-
Tubulin: This protein is the building block of microtubules, essential components of the cellular cytoskeleton involved in cell division. Inhibiting tubulin polymerization is a clinically validated anticancer strategy.[7] Numerous benzamide derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine site.[7] This makes tubulin an excellent candidate for assessing the anticancer potential of our 4-Bromo-N-methyl-3-nitrobenzamide series.
-
BRD4: As an epigenetic reader, BRD4 plays a crucial role in regulating the transcription of key oncogenes and pro-inflammatory genes.[8] Its inhibition has shown therapeutic promise in a range of cancers and inflammatory conditions. Given the broad activity profile of benzamides, exploring their potential interaction with this epigenetic target could uncover novel mechanisms of action.
Ligand and Receptor Preparation: The Imperative of Accuracy
The quality of your input data directly dictates the reliability of your docking results. Meticulous preparation of both the ligand (the benzamide derivative) and the receptor (the target protein) is a non-negotiable first step.
-
Ligand Preparation: The process begins with an accurate 2D representation of each derivative. This is then converted into a 3D structure and subjected to energy minimization using a suitable force field, such as MMFF94. This crucial step ensures that the ligand starts in a low-energy, sterically plausible conformation. Finally, partial atomic charges are calculated and assigned, as these govern the electrostatic interactions critical for molecular recognition.
-
Receptor Preparation: We start with experimentally determined crystal structures from the Protein Data Bank (PDB). The preparation involves several key steps: removing non-essential water molecules and co-solvents, adding hydrogen atoms (which are typically not resolved in X-ray crystallography), repairing any missing side chains or loops, and assigning correct protonation states to ionizable residues at physiological pH. This ensures the active site's electrostatic and hydrogen-bonding environment is accurately modeled.
PART 2: A Self-Validating Protocol (Trustworthiness & Integrity)
To ensure our docking methodology is reliable, it must first be validated. The gold standard for this is redocking , where the co-crystallized ligand from the PDB structure is extracted and docked back into its own binding site. A successful validation, defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose, confirms that the chosen docking parameters can accurately reproduce a known binding mode.
Detailed Experimental Workflow
This protocol utilizes AutoDock Vina, a widely cited and effective open-source docking program.
Required Tools:
-
Visualization: UCSF Chimera or PyMOL
-
Ligand & Receptor Preparation: AutoDockTools (ADT)
-
Docking Engine: AutoDock Vina
-
PDB IDs (Examples): Tubulin (e.g., 5OSK), BRD4 (e.g., 3MXF)
Workflow Diagram
Caption: Generalized ligand-protein interaction types for the derivatives.
Conclusion and Path Forward
This guide outlines a rigorous, multi-step process for conducting comparative docking studies. Molecular docking is a powerful predictive tool, not a definitive answer. [9][10]The aim is to generate testable hypotheses and prioritize compounds for synthesis and experimental validation. [10][11]The most promising derivatives identified through this in silico screening, characterized by strong binding affinities and favorable interaction profiles, should be advanced to in vitro biological assays (e.g., tubulin polymerization assays, BRD4 inhibition assays, and cell viability studies) to confirm their activity. This iterative cycle of computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.
References
-
Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. (2015). ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2017). MDPI. Available at: [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2020). MDPI. Available at: [Link]
-
Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2021). National Institutes of Health. Available at: [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. Available at: [Link]
-
4-Bromo-N-methyl-3-nitrobenzamide. PubChem. Available at: [Link]
-
A Computational Approach to Finding Novel Targets for Existing Drugs. (2011). PLOS Computational Biology. Available at: [Link]
-
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2014). ResearchGate. Available at: [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (2012). National Institutes of Health. Available at: [Link]
-
Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2023). MDPI. Available at: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). ResearchGate. Available at: [Link]
-
Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. (2019). bioRxiv. Available at: [Link]
-
Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022). Semantic Scholar. Available at: [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). ResearchGate. Available at: [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2021). MDPI. Available at: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Available at: [Link]
-
3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. (2023). ResearchGate. Available at: [Link]
-
The list of 38 protein targets that we considered in this study along... ResearchGate. Available at: [Link]
-
Marine natural product-inspired discovery of novel BRD4 inhibitors with anti-inflammatory activity. (2020). PubMed. Available at: [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2019). SciSpace. Available at: [Link]
-
Psoralen Derivatives: Recent Advances of Synthetic Strategy. (2020). Semantic Scholar. Available at: [Link]
-
Identification and validation of novel molecular inhibitors from the DrugBank drug library. (2022). AACR Journals. Available at: [Link]
-
Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022). IntechOpen. Available at: [Link]
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2019). Bentham Science. Available at: [Link]
-
Basics, types and applications of molecular docking: A review. (2024). ResearchGate. Available at: [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. (2024). ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. 4-Bromo-N-methyl-3-nitrobenzamide | C8H7BrN2O3 | CID 43215308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marine natural product-inspired discovery of novel BRD4 inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
